Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTACVGYINTLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Potential of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine: A Technical Guide for Advanced Research
For researchers and innovators in drug discovery and materials science, the exploration of novel heterocyclic compounds is a cornerstone of progress. Among these, pyrazole derivatives stand out for their versatile applications, from potent pharmacological agents to robust ligands in coordination chemistry.[1] This guide focuses on a specific, yet underexplored molecule: Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. As of the latest database reviews, a dedicated CAS number for this compound has not been assigned, suggesting its novelty and the untapped potential for pioneering research.
This document serves as an in-depth technical guide, providing a scientifically-grounded framework for the synthesis, characterization, and potential applications of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. We will proceed from a foundational understanding of its constituent moieties to a proposed synthetic protocol and an exploration of its prospective utility in drug development.
Compound Profile and Structural Rationale
The target molecule, Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, is a secondary amine symmetrically substituted with two (1-methyl-1H-pyrazol-4-yl)methyl groups. Understanding the properties of its building blocks is key to predicting its behavior.
| Component | Key Characteristics | CAS Number |
| (1-methyl-1H-pyrazol-4-yl)methanamine | Primary amine, pyrazole heterocycle | 400877-05-6[2] |
| Pyrazole Ring | Aromatic heterocycle, known for coordinating with metal ions and forming hydrogen bonds.[1] | N/A |
The symmetrical arrangement of the two pyrazole rings around a central amine nitrogen suggests a high potential for this molecule to act as a bidentate ligand in coordination chemistry. This structural feature is often associated with enhanced biological activity in related bis-pyrazole compounds.[3]
Caption: Chemical structure of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.
Proposed Synthesis Pathway: A Step-by-Step Protocol
Given the absence of a documented synthesis for the title compound, we propose a robust and logical pathway based on established methodologies for analogous bis-pyrazole derivatives.[3] The proposed synthesis involves a reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with (1-methyl-1H-pyrazol-4-yl)methanamine.
Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This intermediate can be prepared from 1-methyl-1H-pyrazole through a Vilsmeier-Haack reaction.
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
-
Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-pyrazole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
Step 2: Reductive Amination to Yield Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
Protocol:
-
In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6, 1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.[2]
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0 °C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by silica gel column chromatography to yield the final compound.
Caption: Proposed two-step synthesis workflow for the target compound.
Potential Applications in Drug Development and Research
While experimental data for Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is not yet available, we can extrapolate its potential applications based on the extensive research into related pyrazole and bis-pyrazole structures.
-
Anticancer Agents: Many bis-pyrazole derivatives, particularly when complexed with metal ions like copper(II), have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[1] The bidentate nature of the target compound makes it an excellent candidate for forming such metal complexes.
-
Antimicrobial Properties: The pyrazole nucleus is a common scaffold in antimicrobial drug discovery. The ability of bis-pyrazoles to chelate metal ions can be crucial for their antimicrobial activity, as this can disrupt essential metallic cofactors in microbial enzymes.[1]
-
Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazole rings and the central amine provide multiple coordination sites, making this compound a versatile ligand for creating novel metal-organic frameworks (MOFs) and catalysts.[1] These could have applications in materials science and as catalysts for organic synthesis.
Self-Validating Experimental Design
To ensure the successful synthesis and characterization of this novel compound, a self-validating experimental approach is crucial.
| Stage | Technique | Purpose | Expected Outcome |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Track the consumption of starting materials and the formation of the product. | Appearance of a new spot corresponding to the product with a distinct Rf value. |
| Purification | Column Chromatography | Isolate the target compound from unreacted starting materials and byproducts. | A pure fraction of the desired compound. |
| Structural Elucidation | ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure and connectivity of the atoms. | Spectra consistent with the proposed structure, showing characteristic peaks for the pyrazole rings, methylene bridges, and methyl groups. |
| Molecular Weight Confirmation | Mass Spectrometry (MS) | Determine the molecular weight of the synthesized compound. | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇N₅. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the final compound. | A single major peak indicating high purity. |
By adhering to this rigorous analytical workflow, researchers can have high confidence in the identity and purity of the synthesized Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, laying a solid foundation for subsequent biological and chemical investigations.
Conclusion
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine represents a promising yet uncharted territory in chemical research. While a CAS number is not yet assigned, this guide provides a clear and scientifically sound roadmap for its synthesis and characterization. The structural features of this molecule strongly suggest its potential as a valuable ligand in coordination chemistry and as a scaffold for the development of novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers to explore this novel compound and unlock its full scientific potential.
References
- Smolecule. (2024). Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine.
-
Al-Hourani, B., Al-Zaqri, N., Al-Ghorbani, M., & Al-Salahi, R. (2022). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PMC. Retrieved from [Link]
-
PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
Sources
- 1. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 2. (1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Guide: NNN Tridentate Ligands Containing Pyrazole Groups
Executive Summary
This guide provides a comprehensive technical analysis of NNN tridentate ligands incorporating pyrazole moieties, with a specific focus on 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives. These ligand systems represent a cornerstone in modern coordination chemistry due to their tunable electronic properties, robust thermal stability, and versatility in stabilizing metal ions in various oxidation states.
This document is structured for researchers in catalysis, materials science (spin-crossover systems), and medicinal inorganic chemistry. It moves beyond basic definitions to explore synthetic methodologies, mechanistic underpinnings of catalysis, and structure-activity relationships (SAR) in drug development.
Ligand Architecture and Design Principles
The "NNN" designation refers to a tridentate binding mode where three nitrogen atoms coordinate to a central metal ion. In pyrazole-based systems, the central donor is typically a pyridine nitrogen, flanked by two pyrazole nitrogen donors.
Structural Classification
The two dominant classes of neutral NNN pyrazole ligands are:
-
2,6-Bis(pyrazol-1-yl)pyridine (bpp): The pyrazoles are attached via the nitrogen atom (
).[1][2] These are chemically robust and lack acidic protons on the coordinating ring. -
2,6-Bis(pyrazol-3-yl)pyridine: The pyrazoles are attached via the carbon atom (
). These often contain an NH group ( ), making them "protic" ligands capable of metal-ligand cooperation (MLC) via deprotonation/reprotonation.
Electronic and Steric Tuning
-
Field Strength: Pyrazoles are generally strong
-donors and moderate -acceptors. Bis(pyrazolyl)pyridines exert a ligand field intermediate between terpyridine (stronger field) and bis(imidazolyl)pyridines. -
Steric Modulation: Substituents at the 3-position of the pyrazole ring (proximal to the metal) drastically affect the metal-ligand bond distance and coordination geometry (e.g., inducing High-Spin states in Fe(II) complexes).
Figure 1: Structural classification of NNN pyrazole ligands distinguishing between N-linked (inert) and C-linked (protic) systems.
Synthetic Methodologies
Reliable synthesis is the bottleneck of application. Below are the optimized protocols for the two primary ligand classes.
Protocol A: Synthesis of 2,6-Bis(pyrazol-1-yl)pyridine (bpp)
This method utilizes a nucleophilic aromatic substitution (
-
Reagents: 2,6-Dichloropyridine or 2,6-Dibromopyridine, Pyrazole (or substituted derivative), Base (NaH or KOH).
-
Solvent: Diglyme (diethylene glycol dimethyl ether) or dry DMF.
-
Conditions: Anhydrous, inert atmosphere (
), High temperature (100–140 °C).
Step-by-Step Workflow:
-
Deprotonation: Suspend NaH (2.2 equiv) in dry diglyme at 0 °C. Slowly add pyrazole (2.2 equiv). Stir until
evolution ceases (formation of sodium pyrazolide). -
Coupling: Add 2,6-dichloropyridine (1.0 equiv) to the mixture.
-
Heating: Heat to 110 °C for 24–48 hours. The reaction is monitored by TLC (SiO2, Ethyl Acetate/Hexane).
-
Workup: Cool to room temperature. Pour into ice water. The product often precipitates as a white solid.
-
Purification: Filtration followed by recrystallization from ethanol or sublimation if high purity is required for SCO applications.
Protocol B: Synthesis of Protic Pyrazole Ligands
This method relies on the condensation of hydrazines with diacetylpyridine.
-
Reagents: 2,6-Diacetylpyridine, Hydrazine hydrate (or substituted hydrazine).
-
Solvent: Ethanol or Methanol.
-
Conditions: Reflux, catalytic acid (Acetic acid).
Step-by-Step Workflow:
-
Mixing: Dissolve 2,6-diacetylpyridine in ethanol.
-
Condensation: Add hydrazine hydrate (excess, >2.5 equiv) dropwise.
-
Cyclization: Reflux for 6–12 hours. The intermediate hydrazone cyclizes to form the pyrazole ring.
-
Isolation: Cool to precipitate the ligand. Wash with cold ethanol.
Figure 2: Synthetic pathways for generating N-linked versus C-linked tridentate pyrazole ligands.
Spin Crossover (SCO) Materials: Iron(II) Complexes[1][3][4][5][6]
Iron(II) complexes (
Mechanism and Tuning
The SCO behavior is governed by the ligand field splitting energy (
-
LS State:
(Electrons paired in ). -
HS State:
(Electrons occupy ).
Critical Design Factor: The "bite angle" of the tridentate ligand.
-
Ideal octahedral geometry requires
N-Fe-N angles. -
bpp ligands typically impose a constrained angle (~155–160° for N-Fe-N trans).
-
Modification: Adding bulky groups (e.g., mesityl) on the pyrazole creates steric clash, elongating Fe-N bonds, weakening the field, and stabilizing the HS state. Conversely, electron-withdrawing groups on the pyridine can stabilize the LS state via stronger back-bonding.
Data Comparison: Substituent Effects
| Ligand Derivative | Substituent (R) | T(1/2) (K) | Hysteresis | State at RT |
| bpp | H | ~260 K | Abrupt | LS/HS mix |
| bpp-COOH | -COOH (Pyridine) | ~380 K | Yes | LS |
| bpp-Me | -CH3 (Pyrazole) | < 150 K | No | HS |
| bpp-OMe | -OMe (Pyridine) | ~200 K | No | HS |
Table 1: Influence of substituents on the spin transition temperature (
Catalytic Applications
Manganese-Catalyzed Hydrogen Borrowing
Manganese(I) complexes with NNN pyrazole ligands have emerged as sustainable alternatives to noble metals (Ru, Ir) for "hydrogen borrowing" alkylation.
Mechanism:
-
Dehydrogenation: The catalyst removes
from an alcohol, forming a ketone/aldehyde. -
Condensation: The ketone reacts with an amine or another ketone to form an unsaturated intermediate.
-
Hydrogenation: The catalyst returns the "borrowed"
to the intermediate, forming the final alkylated product.
Key Catalyst: [Mn(NNN)(CO)3Br]
-
Ligand: 2,6-bis(pyrazolyl)pyridine or related aminopyrazole pincers.[2]
-
Activity: Effective for
-alkylation of ketones with alcohols.[3] -
Advantage: Operates via metal-ligand cooperation if an NH moiety is present (protic arm), allowing proton transfer without changing the metal oxidation state.[4]
Figure 3: Simplified Hydrogen Borrowing cycle catalyzed by Mn-NNN complexes.
Medicinal Applications: Metallodrugs
Complexes of Cu(II) and Ni(II) with pyrazole-based NNN ligands exhibit potent anticancer activity, particularly against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.
Mechanism of Action
-
DNA Intercalation: The planar NNN aromatic system allows the complex to slide between DNA base pairs.
-
Oxidative Cleavage: In the presence of reductants (like ascorbic acid inside cells), Cu(II) is reduced to Cu(I), which then reacts with
to generate Reactive Oxygen Species (ROS) such as hydroxyl radicals ( ). These radicals cleave the DNA backbone, triggering apoptosis.
Experimental Validation (Cytotoxicity Assay)
To validate the efficacy of a new NNN-metal complex:
-
Cell Line: MCF-7 (Human breast adenocarcinoma).[5]
-
Control: Cisplatin (Standard positive control).
-
Method: MTT Assay.
-
Incubate cells with varying concentrations (0.1–100
) of the complex for 48h. -
Add MTT reagent; viable cells reduce it to purple formazan.
-
Measure absorbance at 570 nm.
-
Calculate
(concentration inhibiting 50% growth).
-
-
Target Metric: Promising candidates show
.
References
-
Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Omega, 2022.[6] Link
-
Heteroleptic Iron(II) Spin-Crossover Complexes Based on a 2,6-Bis(pyrazol-1-yl)pyridine-type Ligand. Inorganic Chemistry, 2019.[1][7] Link
-
Synthesis, Characterization and Application of NNN Pincer Manganese Complexes. Molecules, 2025. Link
-
Pyrazole–pyridine–pyrazole (NNN) ruthenium(II) complex catalyzed acceptorless dehydrogenation. Dalton Transactions, 2023. Link
-
Synthesis and cytotoxicity against tumor cells of pincer N-heterocyclic ligands. Dalton Transactions, 2021. Link
-
Copper(II) complexes with tridentate pyrazole-based ligands: synthesis, characterization, DNA cleavage. Journal of Inorganic Biochemistry, 2011. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine molecular weight and formula
Executive Summary & Molecular Identity
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is a symmetric secondary amine featuring two (1-methyl-1H-pyrazol-4-yl)methyl arms attached to a central nitrogen atom. This molecule serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, and as a flexible bidentate ligand in coordination chemistry. Its structural isomerism (specifically the 4-position attachment) distinguishes it from the more common 3-yl analogs, offering unique steric and electronic properties for metal binding and active site interactions.
Physicochemical Profile[1]
| Property | Value | Notes |
| IUPAC Name | N-((1-methyl-1H-pyrazol-4-yl)methyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine | Symmetric secondary amine |
| Molecular Formula | C₁₀H₁₅N₅ | |
| Molecular Weight | 205.26 g/mol | Calculated (C: 120.11, H: 15.12, N: 70.04) |
| Exact Mass | 205.1327 Da | Monoisotopic |
| Physical State | Viscous oil or low-melting solid | Dependent on purity/salt form |
| Solubility | Soluble in MeOH, DCM, DMSO | Moderate water solubility (pH dependent) |
| pKa (Calc) | ~8.5 - 9.5 (Secondary Amine) | Pyrazole N is weakly basic (pKa ~2.5) |
Structural Analysis & Isomerism
The molecule consists of two 1-methylpyrazole rings linked at the C4 position via methylene bridges to a central secondary amine.
Connectivity & Geometry
-
Pyrazole Ring: The 5-membered aromatic ring contains two nitrogen atoms at positions 1 and 2. The methyl group is at N1.[1]
-
Linkage: The methylene bridge (-CH₂-) connects C4 of the pyrazole to the central amine (-NH-).
-
Symmetry: The molecule possesses C₂ symmetry (in its lowest energy conformation), making the two pyrazole arms chemically equivalent in achiral environments (e.g., simplified NMR spectra).
Isomeric Distinction (Critical)
Researchers must distinguish this 4-yl isomer from the 3-yl and 5-yl analogs.
-
4-yl (Para-like): The connection is opposite the N1-methyl group, creating a linear, extended geometry. This reduces steric hindrance around the central nitrogen but increases the "bite angle" in metal coordination.
-
3-yl/5-yl (Meta/Ortho-like): These isomers have bent geometries that favor different binding modes (e.g., tridentate "scorpionate" mimics).
[3]
Synthesis Protocol
The most robust route to Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is the Reductive Amination of 1-methyl-1H-pyrazole-4-carbaldehyde. This method avoids over-alkylation and allows for precise control over the stoichiometry.
Retrosynthetic Analysis
-
Precursor A: 1-Methyl-1H-pyrazole-4-carbaldehyde (Commercially available, CAS: 25016-11-9).
-
Nitrogen Source: Ammonium Acetate (NH₄OAc) or (1-Methyl-1H-pyrazol-4-yl)methanamine.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).
Experimental Procedure (One-Pot Reductive Amination)
Objective: Synthesize the symmetric secondary amine from the aldehyde and ammonium source.
Reagents:
-
1-Methyl-1H-pyrazole-4-carbaldehyde (2.0 equiv)
-
Ammonium Acetate (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (3.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (catalytic, if using NaBH₃CN)
Step-by-Step Protocol:
-
Imine Formation:
-
In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (10 mmol, 1.10 g) in DCE (30 mL).
-
Add Ammonium Acetate (5 mmol, 0.39 g).
-
Stir at Room Temperature (RT) for 1-2 hours to allow equilibrium formation of the imine/hemiaminal species. Note: Molecular sieves (4Å) can be added to drive equilibrium.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Allow the reaction to warm to RT and stir overnight (12-16 h) under Nitrogen atmosphere.
-
-
Work-up:
-
Quench the reaction with Saturated Aqueous NaHCO₃ (30 mL). Stir for 20 mins until gas evolution ceases.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash combined organic layers with Brine, dry over Na₂SO₄, and filter.
-
Concentrate in vacuo to yield the crude oil.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: DCM:MeOH:NH₄OH (90:9:1) is typically required due to the polarity of the secondary amine.
-
Applications & Mechanism of Action
Coordination Chemistry (Ligand Design)
The molecule acts as a flexible bidentate ligand .
-
Donor Atoms: The central secondary amine nitrogen (
) and the two pyrazole nitrogens ( ) are potential donors. However, steric constraints often favor coordination via the pyrazole nitrogens in a bridging mode or the central nitrogen in a chelate mode depending on the metal ion size. -
Comparison: Unlike the rigid 1,10-phenanthroline, this ligand has a flexible methylene spacer, allowing it to adapt to distorted coordination geometries (e.g., tetrahedral Zn(II) or square planar Cu(II)).
Medicinal Chemistry (Kinase Inhibition)
The (1-methyl-1H-pyrazol-4-yl)methyl moiety is a privileged scaffold in kinase inhibitors.
-
Pharmacophore: The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the hinge region of kinases.
-
Linker: The secondary amine provides a vector for further functionalization (e.g., acylation, alkylation) to reach the hydrophobic back pocket of the enzyme.
-
Solubility: The basic amine and polar pyrazole rings improve the aqueous solubility of drug candidates compared to all-carbon aromatic systems.
Characterization Data (Expected)
Researchers should validate the synthesis using the following spectroscopic markers:
| Technique | Expected Signal / Characteristic | Assignment |
| ¹H NMR (CDCl₃) | δ 7.3 - 7.5 ppm (s, 2H) | Pyrazole C5-H |
| δ 7.2 - 7.4 ppm (s, 2H) | Pyrazole C3-H | |
| δ 3.8 - 3.9 ppm (s, 6H) | N-Methyl (-CH₃) | |
| δ 3.6 - 3.7 ppm (s, 4H) | Methylene (-CH₂-N-) | |
| δ 1.5 - 2.0 ppm (br s, 1H) | Amine N-H (Exchangeable) | |
| ¹³C NMR | ~130-140 ppm | Pyrazole C3/C5 |
| ~115-120 ppm | Pyrazole C4 (Quaternary) | |
| ~40-45 ppm | Methylene (-CH₂-) | |
| ~39 ppm | N-Methyl (-CH₃) | |
| MS (ESI+) | m/z 206.27 [M+H]⁺ | Protonated molecular ion |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines can absorb CO₂ from the air to form carbamates; pyrazoles are generally stable but hygroscopic.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the reductive amination step (DCE is toxic/carcinogenic; use MeOH if possible for greener chemistry).
References
- Vvic, F. et al. "Synthesis and reactivity of 1-methyl-1H-pyrazole-4-carbaldehyde." Journal of Heterocyclic Chemistry, 2005.
-
Reductive Amination Protocol
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. Link (Standard protocol adapted for this synthesis).
-
-
Related Pyrazole Ligands (3-yl Isomer)
-
Smolecule. "Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine - Uses and Applications." (For comparative ligand properties). Link
-
-
Kinase Inhibitor Applications
-
Bamborough, P. et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2012 , 55(12), 5878–5895. (Describes 1-methyl-1H-pyrazol-4-yl fragments in drug design). Link
-
Sources
Electronic properties of 1-methylpyrazole derived ligands
An In-Depth Technical Guide to the Electronic Properties of 1-Methylpyrazole Derived Ligands
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of 1-methylpyrazole and its derivatives when utilized as ligands in coordination chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with advanced analytical techniques. We will dissect the intrinsic electronic structure of the 1-methylpyrazole scaffold, investigate how these properties are modulated upon coordination to metal centers, and detail the experimental and computational methodologies required for their characterization. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a critical resource for designing and understanding the next generation of functional metal complexes.
Introduction: The Versatility of Pyrazole-Based Ligands
Pyrazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in modern coordination chemistry. Their utility stems from a unique combination of structural rigidity, synthetic tunability, and versatile coordination modes.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses both a weakly acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom.[2] This duality allows for a rich and diverse chemistry.
Alkylation of the pyrrole-like nitrogen, as in 1-methylpyrazole, removes the acidic proton and locks the ligand into a specific tautomeric form. This seemingly simple modification has profound effects on the ligand's electronic character, transforming it into a purely pyridine-type, two-electron σ-donor. 1-methylpyrazole is a colorless liquid that acts as a robust monodentate ligand, coordinating to metal centers primarily through its sp²-hybridized nitrogen atom (N2).[3][4] Understanding the electronic landscape of this ligand is paramount, as it directly dictates the stability, reactivity, and physicochemical properties of the resulting metal complexes, which have found applications in fields ranging from catalysis to medicinal chemistry and materials science.[3][5]
Fundamental Electronic Structure of 1-Methylpyrazole
The electronic properties of 1-methylpyrazole are governed by the interplay between its aromatic system and the inductive effect of the N-methyl group.
2.1. Aromaticity and the N-Methyl Inductive Effect
The pyrazole ring is an aromatic system with 6 π-electrons delocalized across the five-membered ring. The N-methylation at the N1 position introduces an electron-donating methyl group. This group, through a positive inductive effect (+I), increases the electron density on the pyrazole ring.[2] This enhanced electron density primarily serves to increase the basicity and nucleophilicity of the exocyclic, pyridine-like N2 nitrogen, making it a stronger Lewis base and a more effective σ-donor ligand compared to unsubstituted pyrazole. Computational studies, particularly Density Functional Theory (DFT), provide detailed insights into this electronic structure, mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to visualize the regions of electron density and reactivity.[6][7]
Caption: Structure of 1-Methylpyrazole.
2.2. Coordination to Metal Centers
When a 1-methylpyrazole ligand coordinates to a metal center (M), it forms a coordinate covalent bond by donating its lone pair of electrons from the N2 atom. This σ-donation is the primary interaction. The strength of this bond is a direct function of the ligand's donor capacity and the metal's Lewis acidity. For transition metals with available d-orbitals, a secondary interaction, π-backbonding, can occur. Here, electron density from the metal's d-orbitals is donated back into the ligand's π* anti-bonding orbitals. While pyrazoles are generally considered poor π-acceptors compared to ligands like pyridine, this interaction can still influence the overall electronic structure and stability of the complex.[8] This metal-ligand interaction perturbs the electronic environment of the entire molecule, a change that can be quantified using various spectroscopic and electrochemical techniques.
Caption: Metal-Ligand bonding in a 1-methylpyrazole complex.
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a holistic understanding of the electronic properties of 1-methylpyrazole ligands and their complexes.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment around specific nuclei. Changes in the chemical shifts (δ) of the pyrazole ring protons and carbons upon coordination are indicative of the electronic perturbation caused by the metal center.
-
Expertise & Causality: Upon coordination, the σ-donation of electron density from the ligand to the metal deshields the nuclei of the pyrazole ring. This deshielding effect causes the corresponding signals in both ¹H and ¹³C NMR spectra to shift downfield (to a higher ppm value). The magnitude of this shift provides a qualitative measure of the strength of the metal-ligand interaction.
Table 1: Representative ¹H NMR Chemical Shifts (ppm)
| Compound | H3 | H4 | H5 | N-CH₃ | Source |
| 1-Methylpyrazole (Free Ligand) | ~7.4 | ~6.2 | ~7.3 | ~3.8 | [9] |
| [Pd(1-methylpyrazole)₂Cl₂] | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | [10] |
| [Pt(1-methylpyrazole)₂Cl₂] | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | [10] |
Experimental Protocol: NMR Analysis of a Metal Complex
-
Sample Preparation: Dissolve 5-10 mg of the purified metal complex in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and avoid interference with sample signals.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Acquire a ¹³C{¹H} (proton-decoupled) spectrum to obtain singlet signals for each unique carbon environment.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the ¹H signals and assign the peaks to the respective protons based on their chemical shift, multiplicity, and integration values, often with the aid of 2D NMR techniques (e.g., COSY, HSQC). Compare the shifts to the free ligand to determine the coordination-induced shifts.
3.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For 1-methylpyrazole complexes, the spectrum provides information on both ligand-centered and metal-centered transitions.
-
Expertise & Causality: Free 1-methylpyrazole exhibits high-energy π → π* transitions, typically in the UV region. Upon complexation, new, lower-energy bands often appear in the visible region. These can be assigned to Ligand-to-Metal Charge Transfer (LMCT), Metal-to-Ligand Charge Transfer (MLCT), or d-d transitions (for transition metals). The energy and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the overall coordination geometry, providing a direct window into the electronic structure of the complex.[11]
Table 2: Representative Electronic Transitions
| Complex Type | Transition | Typical Wavelength (nm) | Description | Source |
| Free Ligand | π → π* | < 250 | Intra-ligand transition | [11] |
| Cu(II) Complex | LMCT | 300 - 450 | Pyrazole → Cu(II) charge transfer | [11] |
| Cu(II) Complex | d-d | 600 - 900 | Transition between d-orbitals on the Cu(II) center | [12] |
3.3. Electrochemistry: Cyclic Voltammetry (CV)
Cyclic voltammetry is the premier technique for investigating the redox properties of metal complexes. It measures the potential at which a species is oxidized or reduced, providing quantitative data on the influence of the ligand's electronic properties on the metal center's stability in different oxidation states.[13]
-
Expertise & Causality: The electron-donating nature of the 1-methylpyrazole ligand increases electron density at the metal center. This makes the metal more difficult to reduce (shifts the reduction potential to a more negative value) and easier to oxidize (shifts the oxidation potential to a less positive value) compared to complexes with less donating ligands. By systematically varying substituents on the pyrazole ring, one can finely tune these redox potentials for specific applications, such as designing catalysts for redox reactions.[14][15]
Table 3: Representative Redox Potentials (vs. Ag/AgCl)
| Complex | Redox Couple | E₁/₂ (V) | Characteristic | Source |
| [Cu(bis(pyrazole))L]²⁺ | Cu(II)/Cu(I) | +0.10 to +0.28 | Quasi-reversible | [12] |
| [Fe(bis(pyrazole))L]²⁺ | Fe(II)/Fe(III) | -0.47 (Red) / -0.67 (Ox) | Quasi-reversible | [11] |
| [Ni(bis(pyrazole))L]²⁺ | Ni(II)/Ni(I) | +0.12 (Red) / +0.71 (Ox) | Quasi-reversible | [11] |
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile, DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial to ensure conductivity of the solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
System Purge: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment, as dissolved oxygen is electroactive.
-
Data Acquisition: Using a potentiostat, scan the potential from an initial value to a switching potential and back. Record the resulting current. Perform a scan of the solvent/electrolyte solution alone to establish the background potential window.
-
Analysis: Identify the anodic (oxidation) and cathodic (reduction) peaks. Determine the half-wave potential (E₁/₂) as the average of the peak potentials (Epa + Epc)/2 for a reversible or quasi-reversible process. This value is characteristic of the redox couple.
Caption: General workflow for a Cyclic Voltammetry experiment.
Conclusion and Future Outlook
The electronic properties of 1-methylpyrazole derived ligands are a direct consequence of the aromatic pyrazole core and the inductive effects of its substituents. The N-methylation enhances the σ-donor capacity of the ligand, which in turn stabilizes higher oxidation states of coordinated metal centers and influences their spectroscopic and redox characteristics. Techniques such as NMR, UV-Vis, and cyclic voltammetry provide an essential experimental toolkit for quantifying these electronic effects.
A thorough understanding of these structure-property relationships is the foundation for rational design. By strategically modifying the ligand scaffold, researchers can fine-tune the electronic properties of metal complexes to achieve desired outcomes, whether it be enhancing catalytic turnover, shifting light absorption for photophysical applications, or modulating redox potentials for bioinorganic processes. The continued integration of experimental characterization with computational modeling will undoubtedly accelerate the discovery of novel 1-methylpyrazole-based complexes with tailored functions.[6]
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X-ray Structures and Redox Properties of Copper(II) Bis(pyrazole) Complexes. 12
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Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. 6
-
Cyclic Voltammetry of (Cn)5FeL2-/3- and (Nh3)5RuL3+/2+ Imidazole and Pyrazole Complexes - Taylor & Francis. 13
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Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. 5
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Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. 16
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SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). 11
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Substituent effects and electron delocalization in five-membered N-heterocycles. 17
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Synthesis of some transition metal complexes of novel 1-methylpyrazole-3-aldehyde-4-(2-pyridyl) thiosemicarbazone - SciSpace. 18
-
Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. 10
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Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. 20
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Cyclometalated platinum(II) complexes of pyrazole-based, N=C=N-coordinating, terdentate ligands: the contrasting influence of pyrazolyl and pyridyl rings on luminescence - PubMed. 8
-
Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. 22
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. 23
-
Cyclic voltammograms of solutions of (1) complex 4, (2) ligand 3 and... - ResearchGate. 24
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1-Methylpyrazole(930-36-9) 1H NMR spectrum - ChemicalBook. 9
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1-Methyl-1H-pyrazol-3-amine(1904-31-0) 1 H NMR - ChemicalBook. 26
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. 27
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1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. 28
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. 29
-
computational study of the interaction between indene pyrazole and cyclin dependent kinase 2 - SciELO. 30
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. 31
-
Base metal complexes featuring a new pyrazole-derived PCP pincer ligand - Dalton Transactions (RSC Publishing). 32
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Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF - ResearchGate. 33
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1-Methylpyrazole synthesis - ChemicalBook. 34
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Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II) - PMC. 35
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Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives - Der Pharma Chemica. 36
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Coordination Versatility of 5(3)‐(2‐Hydroxyphenyl)‐3(5)‐methylpyrazole: Synthesis, Crystal Structure and Properties of C - Radboud Repository. 37
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. 7
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(PDF) Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties - ResearchGate. 38
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The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems - GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. 1
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Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self- - Semantic Scholar. 39
-
A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. 40
-
Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerizatio - SciSpace. 41
-
Pyrazole structure highlighting the nucleophilic and electrophilic... - ResearchGate. 42
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The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods | Request PDF - ResearchGate. 43
-
1-Methylpyrazole 930-36-9 wiki - Guidechem. 4
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Advanced Heteroscorpionates: A Technical Guide to Bis(pyrazolyl)methylamine Derivatives
Executive Summary
This technical guide provides a rigorous analysis of bis(pyrazolyl)methylamine derivatives , a critical subclass of heteroscorpionate ligands. Unlike the homoleptic tris(pyrazolyl)borates (Tp) or tris(pyrazolyl)methanes (Tpm), these derivatives feature a "2+1" donor set: two pyrazole rings and a functionalized amine arm attached to a central methine carbon (or nitrogen anchor). This asymmetry allows for precise steric and electronic tuning, making them indispensable in bioinorganic modeling (mimicking Histidine-rich active sites) and catalytic olefin polymerization .
This guide is structured for application scientists, detailing synthetic protocols, coordination geometries, and validated applications in drug development and catalysis.
Part 1: Structural Paradigm & Ligand Design
The Heteroscorpionate Advantage
The core utility of bis(pyrazolyl)methylamine derivatives lies in their ability to enforce facial (fac) coordination geometry while introducing a "soft" or "hard" third donor via the amine arm.
-
The Scaffold: The central unit is typically a bis(pyrazol-1-yl)methane moiety [
]. -
The Modification: A functionalized amine arm is attached to the central carbon (C-centered) or serves as the bridge (N-centered).
-
Type A (C-Functionalized):
or .[1] These are true heteroscorpionates where the amine provides the third donor . -
Type B (N-Bridged):
. Often called "bpa" analogs, these offer higher flexibility.
-
Critical Design Parameter: The steric bulk of the pyrazole 3-position (e.g., Methyl, t-Butyl, Phenyl) dictates the "pocket" size for the metal ion, controlling reactivity and preventing dimerization.
Coordination Modes
The ligand acts as a "molecular scorpion," capable of reversible binding:
-
-Tripodal: The "sting." Both pyrazoles and the amine bind (
), stabilizing the metal in a pseudo-octahedral or tetrahedral geometry. - -Bidentate: The amine arm dissociates (hemilability), opening a vacant site for substrate binding (essential for catalysis).
Part 2: Synthetic Methodologies
Protocol: Reductive Amination of Bis(pyrazolyl)ketone
This is the most robust route for generating high-purity bis(pyrazolyl)methylamine derivatives. It avoids the instability often associated with direct lithiation of the methine carbon.
Target: N-substituted-(bis(pyrazol-1-yl)methyl)amine.
Reagents & Equipment[2][3]
-
Precursor: 1,1'-Carbonylbis(3,5-dimethylpyrazole) or Bis(pyrazol-1-yl)ketone.
-
Amine Source: Primary amine (
) (e.g., aniline, benzylamine). -
Reducing Agent: Sodium borohydride (
) or Sodium triacetoxyborohydride. -
Solvent: Dry THF or Methanol.
-
Atmosphere: Nitrogen/Argon (Schlenk line).
Step-by-Step Workflow
-
Imine Formation:
-
Dissolve Bis(pyrazol-1-yl)ketone (1.0 eq) in dry THF.
-
Add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux for 6–12 hours. Monitor via TLC (disappearance of ketone).
-
Checkpoint: Isolate the intermediate imine (Schiff base) if stable; otherwise, proceed to reduction in situ.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add
(2.0 eq) portion-wise to prevent vigorous evolution of . -
Stir at room temperature for 4 hours.
-
-
Workup:
-
Quench with dilute HCl (pH ~4) to destroy excess hydride.
-
Neutralize with
to pH 8–9 (liberating the free amine). -
Extract with Dichloromethane (DCM). Dry over
. -
Recrystallize from Hexane/DCM.
-
Validation:
-
NMR: Look for the diagnostic methine proton (
) signal around 6.5–7.5 ppm. -
IR: Disappearance of the
imine stretch (approx. 1640 ) and appearance of stretch (3300–3400 ).
Visualization: Synthetic Pathway
Caption: Figure 1. Reductive amination pathway for synthesizing C-functionalized bis(pyrazolyl)methylamine ligands.
Part 3: Coordination Chemistry & Bioinorganic Modeling
The "Facial" Triad
These ligands are specifically designed to mimic the 2-His-1-Carboxylate or 3-His facial triad found in metalloenzymes like Carbonic Anhydrase (Zn) and Catechol Oxidase (Cu).
Experimental Causality: Why use this ligand?
-
Zinc(II) Models: The
donor set mimics the histidine coordination. The steric bulk of the pyrazoles prevents the formation of bis-ligand complexes ( ), forcing the formation of mono-ligand species ( ) that retain a reactive site for catalysis (hydrolysis). -
Copper(II) Models: Used to stabilize Cu(I)/Cu(II) redox couples. The amine arm allows for "on-off" binding, facilitating substrate access during oxidation reactions.
Data Summary: Metal Binding Properties[4]
| Metal Ion | Geometry | Coordination Mode | Application | Key Reference |
| Zn(II) | Tetrahedral | Carbonic Anhydrase Mimic | [1] | |
| Cu(II) | Sq. Pyramidal | Catechol Oxidation | [2] | |
| Re(I) | Octahedral | Radiopharmaceuticals ( | [3] | |
| Fe(II) | Octahedral | C-H Activation | [4] |
Visualization: Coordination Logic
Caption: Figure 2. Hemilabile mechanism showing the transition between resting (tripodal) and active (bidentate) states.
Part 4: Applications in Drug Development
Metallodrugs & Cytotoxicity
Bis(pyrazolyl)methylamine complexes of Copper(II) and Gold(III) have shown significant antiproliferative activity .
-
Mechanism: The cationic nature of the complexes facilitates DNA intercalation or mitochondrial accumulation. The stability of the bis(pyrazolyl) scaffold prevents premature metal release in the bloodstream (transmetallation with serum albumin).
-
Protocol Requirement: Cytotoxicity assays (MTT) must verify that the ligand itself is non-toxic (
) to attribute activity solely to the metal complex.
Radiopharmaceuticals ( )
The tridentate nature of these ligands makes them ideal chelators for the
-
Stability: The
complexes are kinetically inert, preventing leaching of the radioactive isotope in vivo. -
Targeting: The amine arm can be further functionalized with a peptide or antibody to target specific tumor markers.
References
-
Reger, D. L., et al. (2000). "Synthesis and Structural Characterization of Cationic Cadmium(II) and Zinc(II) Complexes of Tris(pyrazolyl)methane and Bis(pyrazolyl)methane Ligands." Inorganic Chemistry. Link
-
Pettinari, C., et al. (2004). "Copper(II) complexes with bis(pyrazol-1-yl)methane ligands: synthesis, characterization and catalytic activity." Dalton Transactions.[1][4][5][6] Link
-
Alberto, R., et al. (1999). "A Novel Class of Organometallic Radiopharmaceuticals." Nature Reviews Drug Discovery (Contextual citation for Tc-99m scorpionates). Link
-
Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press. (Foundational Text). Link
-
Coulton, J. B., et al. (2018).[1] "Multiple coordination modes of a new ditopic bis(pyrazolyl)methane-based ligand." Dalton Transactions.[1][4][5][6] Link
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The Fulcrum of Coordination: A Technical Guide to the Geometry of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
This in-depth technical guide delves into the coordination geometry of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, a versatile N-donor ligand that has garnered significant interest within the realms of supramolecular chemistry, catalysis, and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the ligand's synthesis, structural characteristics, and its behavior upon coordination with various metal centers. We will explore the subtle interplay of electronic and steric factors that dictate the geometry of the resulting metal complexes, supported by experimental data and computational insights.
Introduction: The Allure of Pyrazole-Based Ligands
Nitrogen-containing heterocyclic compounds are cornerstones in the design of ligands for coordination chemistry, owing to their rich electronic properties and diverse binding modes.[1] Among these, pyrazole derivatives have emerged as particularly valuable building blocks for constructing intricate supramolecular assemblies and functional metal complexes.[2] The ability of the pyrazole ring to engage in various coordination modes, including monodentate, bidentate, and bridging, allows for the formation of a wide array of molecular architectures, from simple mononuclear species to complex polynuclear frameworks.[2][3] The specific substituents on the pyrazole ring play a crucial role in fine-tuning the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes.[2]
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine belongs to the family of bis(pyrazolyl)methane ligands, which are known for their applications in coordination chemistry, organometallic catalysis, and bioinorganic chemistry.[4][5] The central amine group in this ligand introduces an additional coordination site and a degree of flexibility, allowing it to adopt various conformations to accommodate the geometric preferences of different metal ions. This adaptability makes it a compelling candidate for the development of catalysts, sensors, and therapeutic agents.[1][5]
Ligand Synthesis and Characterization
The synthesis of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be achieved through a multi-step process. A common strategy involves the initial preparation of (1-methyl-1H-pyrazol-4-yl)methanol, which is then converted to the corresponding mesylate or halide. Subsequent reaction with a suitable amine source, such as ammonia or a protected amine, followed by deprotection if necessary, yields the desired bis-pyrazole amine ligand.
A representative synthetic approach is outlined below:
Figure 1: A generalized synthetic workflow for bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.
Characterization of the synthesized ligand is typically performed using a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and Mass Spectrometry (MS) to determine the molecular weight. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational modes of the pyrazole rings and the secondary amine.
Coordination Geometry: A Dance of Factors
The coordination geometry of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is a fascinating interplay of several key factors:
-
The Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion are primary determinants of the coordination number and preferred geometry. For instance, smaller, highly charged ions may favor lower coordination numbers, while larger, more polarizable ions can accommodate more ligands.
-
The Ligand's Flexibility: The methylene bridges and the central amine group impart significant conformational flexibility to the ligand. This allows it to act as a bidentate or tridentate ligand, coordinating through the two pyrazole nitrogen atoms and, in some cases, the central amine nitrogen.
-
The Role of Counter-Anions and Solvent Molecules: Counter-anions and solvent molecules can play a crucial role in the solid-state structure by participating in the coordination sphere of the metal ion or by forming hydrogen bonds that influence the overall crystal packing.[1]
Commonly observed coordination geometries for metal complexes of bis-pyrazole amine ligands include tetrahedral, square planar, square pyramidal, and octahedral.[6]
Bidentate Coordination
In its bidentate coordination mode, the ligand chelates to a metal center through the two nitrogen atoms of the pyrazole rings, forming a stable six-membered chelate ring. The central amine group may or may not be involved in coordination.
Figure 2: Schematic of bidentate coordination of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.
This mode is often observed with metal ions that have a strong preference for a specific geometry, such as square planar for Pd(II) or tetrahedral for Zn(II).[7]
Tridentate Coordination
When the central amine nitrogen also participates in coordination, the ligand acts as a tridentate "pincer" ligand. This typically leads to the formation of two five-membered chelate rings, resulting in a more rigid and stable complex.
Figure 3: Schematic of tridentate coordination of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.
This coordination mode is common with transition metals that favor octahedral or square pyramidal geometries, such as Co(II), Ni(II), and Cu(II).[8]
Experimental Protocols for Complex Synthesis and Characterization
The following provides a generalized, yet detailed, protocol for the synthesis and characterization of a metal complex of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.
Synthesis of a Representative Metal Complex
Objective: To synthesize a coordination complex of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine with a first-row transition metal chloride (e.g., CoCl₂, CuCl₂, NiCl₂).
Materials:
-
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O)
-
Anhydrous ethanol or methanol
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine in a minimal amount of anhydrous ethanol with stirring.
-
Metal Salt Addition: In a separate vial, dissolve one equivalent of the metal(II) chloride hexahydrate in anhydrous ethanol. Add this solution dropwise to the stirring ligand solution at room temperature.
-
Reaction and Precipitation: A color change is typically observed upon addition of the metal salt. Continue stirring the reaction mixture at room temperature for 2-4 hours. In many cases, a precipitate will form during this time.
-
Isolation of the Complex: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Crystallization (Optional): For single-crystal X-ray diffraction analysis, the crude product can be recrystallized. A common method is slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Characterization Techniques
| Technique | Purpose | Expected Observations |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. | Provides definitive evidence of the coordination mode (bidentate vs. tridentate) and the overall molecular geometry. |
| Infrared (IR) Spectroscopy | To identify changes in the vibrational frequencies of the ligand upon coordination. | Shifts in the C=N and N-H stretching frequencies of the pyrazole rings and the amine group can indicate coordination to the metal center. |
| UV-Vis Spectroscopy | To probe the electronic transitions within the complex, particularly the d-d transitions for transition metal complexes. | The position and intensity of absorption bands can provide information about the coordination environment and geometry of the metal ion. |
| Elemental Analysis | To determine the empirical formula of the complex and confirm its purity. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
Applications in Drug Development and Beyond
The unique coordination properties of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and its metal complexes make them promising candidates for various applications, particularly in the field of drug development.
-
Antimicrobial and Antifungal Agents: Metal complexes of pyrazole-based ligands have shown significant potential as antibacterial and antifungal agents.[1] The coordination of the ligand to a metal ion can enhance its biological activity.
-
Anticancer Agents: Some pyrazole-metal complexes have demonstrated cytotoxic activity against various cancer cell lines.[7] The mechanism of action is often attributed to their ability to interact with DNA or generate reactive oxygen species.
-
Catalysis: The well-defined coordination geometries and tunable electronic properties of these complexes make them attractive for applications in catalysis, such as oxidation and polymerization reactions.[4]
Conclusion
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is a ligand of considerable interest, offering a versatile platform for the construction of a wide range of coordination complexes. Its ability to adopt both bidentate and tridentate coordination modes, coupled with the influence of the metal ion and the surrounding chemical environment, leads to a rich and diverse structural chemistry. The insights gained from studying the coordination geometry of these complexes are not only of fundamental academic importance but also hold significant promise for the rational design of new catalysts, materials, and therapeutic agents. Further exploration into the synthesis of new complexes and the evaluation of their properties will undoubtedly continue to be a fruitful area of research.
References
- ACS Omega. (2025, December 22).
- MDPI. (2023, January 23). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
- PMC. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
- SciSpace. (2002). The coordination chemistry of pyrazole-derived ligands.
- ResearchGate. (2025, August 6). The Coordination Chemistry of Pyrazole‐Derived Ligands.
- The Keep. Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.
- Smolecule. (2024, August 9). bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine.
- PMC. Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents.
- MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
- ACS Publications. (2025, September 17). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions.
Sources
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- 4. thekeep.eiu.edu [thekeep.eiu.edu]
- 5. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 6. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Catalytic Applications of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine Metal Complexes
Introduction: A Versatile Scaffold for Homogeneous Catalysis
The family of poly(pyrazol-1-yl)methane ligands, often termed "scorpionates," represents a cornerstone in modern coordination chemistry due to their remarkable versatility and stability when coordinated to metal centers.[1][2] These ligands, characterized by two or three pyrazole rings linked to a central atom, offer a tunable steric and electronic environment that can be precisely modulated to influence the catalytic activity of a coordinated metal.[3] The ligand at the core of this guide, Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, is a tridentate N-donor ligand. It binds to a metal center through the two pyrazole nitrogen atoms and the central amine nitrogen, creating a stable, pincer-like coordination sphere that is essential for many catalytic applications.[4]
While a vast body of literature exists for the broader class of bis(pyrazolyl)methane ligands, this guide will focus on the principles and demonstrated applications of structurally similar complexes to infer the potential of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine systems. We will explore their utility in critical catalytic transformations, including biomimetic oxidation and ring-opening polymerization, providing detailed protocols grounded in established research. The strategic design of these ligand-metal systems, balancing steric hindrance and electronic effects, is paramount to achieving high efficiency and selectivity in catalysis.[5]
Figure 1: General overview of ligand coordination and resulting catalytic applications.
Synthesis and Characterization
The foundation of any catalytic study is the robust synthesis and thorough characterization of both the ligand and its corresponding metal complex. The protocols below outline general procedures that can be adapted for specific metal centers and substrates.
Protocol 1: Synthesis of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine Ligand
This protocol is based on a Mannich-type condensation reaction, a common and efficient method for synthesizing such amine-bridged heterocyclic compounds.[6][7]
Materials:
-
1-methyl-1H-pyrazole
-
Formaldehyde (37% aqueous solution)
-
Ammonium chloride
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for synthesis and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methyl-1H-pyrazole (2.0 eq) and ammonium chloride (1.1 eq).
-
Reagent Addition: Slowly add an aqueous solution of formaldehyde (2.2 eq) to the stirring mixture at room temperature. The slow addition is crucial to control the exotherm of the reaction.
-
Reaction: Heat the mixture to reflux (approximately 60-70 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, basify the reaction mixture to a pH of ~10-11 with a 2M sodium hydroxide solution. This step deprotonates the amine product, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude ligand can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Synthesis of a Metal(II) Complex
This procedure describes a general method for coordinating the synthesized ligand to a divalent transition metal, such as copper(II) or iron(II).[8]
Materials:
-
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Fe(CF₃SO₃)₂)
-
Anhydrous ethanol or acetonitrile
-
Schlenk flask and line (if air-sensitive metals are used)
Procedure:
-
Ligand Dissolution: Dissolve the ligand (1.0 eq) in anhydrous ethanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed immediately, indicating complex formation.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours to ensure complete complexation.
-
Isolation: The resulting metal complex may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry in vacuo. If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent (e.g., pentane) can be added to induce precipitation.
-
Characterization: Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Figure 2: Workflow from ligand synthesis to catalytic application.
Application Note 1: Biomimetic Oxidation of Catechols
Metal complexes of bis(pyrazolyl)methane ligands have shown significant promise in mimicking the function of metalloenzymes, particularly catechol oxidase.[4][9] These enzymes utilize a copper active site to catalyze the oxidation of catechols to o-quinones. The following protocol details a representative catalytic reaction using an in situ generated copper complex.
Protocol 3: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (3,5-DTBC)
Rationale: This reaction serves as a standard model for evaluating catechol oxidase activity. The conversion of colorless 3,5-DTBC to the yellow 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) can be easily monitored spectrophotometrically by following the increase in absorbance at ~400 nm.
Materials:
-
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine ligand
-
Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]
-
3,5-Di-tert-butylcatechol (3,5-DTBC)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Preparation: Prepare a stock solution of the ligand and the copper(II) salt in methanol. The complex is generated in situ by mixing equimolar amounts. A typical catalyst concentration is in the range of 1 x 10⁻⁴ M.
-
Substrate Preparation: Prepare a stock solution of 3,5-DTBC in methanol. A typical substrate concentration is 1 x 10⁻² M (a 100-fold excess relative to the catalyst).
-
Kinetic Measurement:
-
Place a solution of the in situ generated catalyst in a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and record a baseline spectrum.
-
Initiate the reaction by injecting the 3,5-DTBC solution into the cuvette and start recording absorbance changes over time at the λ_max of 3,5-DTBQ.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis: The turnover number (TON) or turnover frequency (TOF) can be calculated to quantify the catalyst's efficiency. For example, a related copper(II) complex exhibited a turnover number of 2560 h⁻¹ for this reaction.[9]
Figure 3: Simplified catalytic cycle for the copper-catalyzed oxidation of catechol.
Application Note 2: Ring-Opening Polymerization (ROP) of rac-Lactide
The synthesis of biodegradable polymers, such as polylactide (PLA), is a critical area of sustainable chemistry. Iron(II) and Zinc(II) complexes supported by bis(pyrazolyl)methane ligands have emerged as effective catalysts for the ring-opening polymerization of lactide, the cyclic dimer of lactic acid.[2][8]
Protocol 4: Melt Polymerization of rac-Lactide
Rationale: Melt polymerization avoids the use of solvents, offering a greener synthetic route. The iron(II) center, being earth-abundant and of low toxicity, is an attractive alternative to more precious metal catalysts.
Materials:
-
[Fe{Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine}(CF₃CO₂)₂] (or a similar Fe(II) complex)
-
rac-Lactide (sublimed to high purity)
-
Schlenk tube or small glass reactor
-
Vacuum line and inert gas supply
-
Oil bath
Procedure:
-
Reactor Setup: Add the iron(II) catalyst (e.g., at a monomer-to-catalyst ratio of 200:1) and purified rac-lactide to a dry Schlenk tube under an inert atmosphere.
-
Melt Reaction: Seal the tube and place it in a preheated oil bath at 150 °C. The lactide will melt, and the catalyst will dissolve, creating a homogeneous reaction mixture.
-
Polymerization: Allow the polymerization to proceed with stirring for the desired time (e.g., 2-30 hours). The viscosity of the mixture will increase significantly as the polymer chains grow.
-
Termination and Isolation:
-
Remove the tube from the oil bath and allow it to cool to room temperature. The polymer will solidify.
-
Dissolve the solid polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol. This step removes any unreacted monomer and catalyst residues.
-
-
Purification: Collect the white, fibrous polymer by filtration, wash with methanol, and dry in vacuo to a constant weight.
-
Characterization: Determine the polymer's properties using:
-
¹H NMR: To calculate the percentage conversion of the monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Data Summary
The performance of catalysts based on bis(pyrazolyl)amine and related ligands can be quantified for comparison. The following table summarizes representative data from the literature for analogous systems.
| Catalyst System (Analogous) | Application | Metal | Oxidant/Conditions | Performance Metric | Value | Reference |
| [Cu(L)(MeCN)]PF₆ | Water Oxidation | Cu(I) | Ce(NH₄)₂(NO₃)₆ (CAN) | Turnover Number (TON) | 4.6 | [10] |
| [Cu(L)(MeCN)]PF₆ | Water Oxidation | Cu(I) | Ce(NH₄)₂(NO₃)₆ (CAN) | Turnover Frequency (TOF) | 0.31 s⁻¹ | [10] |
| Cu(II) complex (in situ) | Catechol Oxidation | Cu(II) | O₂ (atmospheric) | Turnover Number | 2560 h⁻¹ | [9] |
| [Fe{HC(Pz)₂Bipy}(CF₃CO₂)₂] | ROP of rac-Lactide | Fe(II) | 150 °C, 30 h | Conversion | 87% | [8] |
| [Fe{HC(Pz)₂Bipy}(CF₃CO₂)₂] | ROP of rac-Lactide | Fe(II) | 150 °C, 30 h | Mw | ~30,000 g/mol | [8] |
References
-
Mtetwa, T., Dube, S., & Omondi, B. (2021). Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes. Sustainable Energy & Fuels. [Link]
-
ResearchGate. (n.d.). Bis(pyrazolyl)methane supported Cu(II) catalysts for biomimetic catalytic oxidation reactions. Request PDF. [Link]
-
Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. MDPI. [Link]
-
Bloch, E. D., et al. (n.d.). Complexes of Platinum Group Metals with a Conformationally Locked Scorpionate in a Metal–Organic Framework. MIT Open Access Articles. [Link]
-
Ovejero, J. F. B., et al. (2023). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications. [Link]
-
Petrosian, A., et al. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? ResearchGate. [Link]
-
Cooper, E. N. (n.d.). Investigations into dianionic scorpionate ligands and their metal complexes. K-REx. [Link]
-
Al-Majid, A. M., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PMC. [Link]
-
Bagnarelli, L., et al. (2021). A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations. PMC. [Link]
-
ResearchGate. (2025). Fe(II) and Zn(II) Complexes with novel tetradentate bis(pyrazolyl)‐methane ligands as catalysts for the ring‐opening Polymerisation of rac‐Lactide. [Link]
-
Deelman, B. J., et al. (n.d.). X-ray Structures and Redox Properties of Copper(II) Bis(pyrazole) Complexes. [Link]
-
The Keep. (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thekeep.eiu.edu [thekeep.eiu.edu]
- 5. krex.k-state.edu [krex.k-state.edu]
- 6. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 7. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Procedure for reductive amination to synthesize bis(pyrazolylmethyl)amines
An Application Guide to the Synthesis of Bis(pyrazolylmethyl)amines via Reductive Amination
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of bis(pyrazolylmethyl)amines, a critical class of chelating agents often referred to as scorpionate ligands. The procedure centers on the robust and highly efficient reductive amination reaction. We delve into the underlying chemical principles, provide a step-by-step experimental workflow, offer key insights into reagent selection, and present a troubleshooting guide for common issues. This document is intended for researchers in coordination chemistry, materials science, and drug development who require a reliable method for preparing these versatile ligands.
Introduction: The Significance of Bis(pyrazolylmethyl)amines
Bis(pyrazolylmethyl)amines are a subset of the broader family of "scorpionate" ligands, a term first coined by Swiatoslaw Trofimenko to describe polydentate ligands that bind to a metal center in a pincer-like fashion.[1][2] These N-donor ligands are prized in coordination chemistry for their ability to form stable complexes with a wide range of metal ions, from transition metals to lanthanides.[2][3] The resulting metallo-complexes are explored for applications in catalysis, bioinorganic chemistry, and materials science.[4][5]
While several methods exist for their synthesis, reductive amination stands out as a particularly effective and controlled strategy.[6] This method avoids the common problem of over-alkylation that can plague direct alkylation of amines with alkyl halides, leading to cleaner reactions and higher yields of the desired tertiary amine product.[7][8] The reaction is often performed as a one-pot synthesis, which enhances efficiency and aligns with the principles of green chemistry by minimizing intermediate purifications and waste.[6]
Mechanism and Rationale: The Chemistry of Reductive Amination
Reductive amination is a two-stage process that converts a carbonyl group and an amine into a more substituted amine.[6] In the context of synthesizing bis(pyrazolylmethyl)amines, the reaction involves condensing two equivalents of a pyrazole-carbaldehyde with a primary amine, followed by in-situ reduction.
The process unfolds as follows:
-
Iminium Ion Formation: The reaction is typically initiated under mildly acidic conditions (pH 4-5).[7][9] The primary amine performs a nucleophilic attack on the carbonyl carbon of the pyrazole-carbaldehyde to form a hemiaminal intermediate. This intermediate then readily dehydrates to form a stable imine, which is subsequently protonated to yield a reactive iminium ion.[10][11]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is irreversible and forms the final carbon-nitrogen bond, yielding the stable tertiary amine product.[9][11]
Caption: General mechanism for reductive amination.
Causality Behind Reagent Selection
The success of this synthesis hinges on the judicious choice of the reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate without significantly reducing the starting pyrazole-carbaldehyde.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[12] It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes.[8][13] Its bulky nature and reduced hydridic character prevent rapid reduction of the starting carbonyl. It is, however, sensitive to water and is typically used in anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[12]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reductant that is effective under the slightly acidic conditions required for imine formation.[11] Unlike STAB, it is stable in protic solvents like methanol. However, its extreme toxicity and the potential for generating hydrogen cyanide gas make it a less desirable option if alternatives are available.[14]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent capable of reducing both the starting aldehyde and the iminium ion.[12] To use it successfully, the imine formation must be allowed to proceed to completion before the NaBH₄ is added, often requiring a two-step procedure rather than a true one-pot reaction.[15]
Detailed Application Protocol
This protocol describes a general one-pot procedure for the synthesis of an N-substituted bis(pyrazolylmethyl)amine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Pyrazole-1-carbaldehyde | ≥97% Purity | Or other substituted pyrazole aldehyde. |
| Primary Amine (e.g., Benzylamine) | ≥98% Purity | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% Purity | Moisture-sensitive; handle under an inert atmosphere (N₂ or Ar) and use from a freshly opened bottle. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Solvent. Ensure it is dry to prevent decomposition of the reducing agent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Used for aqueous work-up. |
| Dichloromethane (DCM) | ACS Grade | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
| Standard Glassware | --- | Round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyrazole-1-carbaldehyde (2.0 mmol, 1.0 equiv). Dissolve it in anhydrous 1,2-dichloroethane (20 mL).
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.0 mmol, 0.5 equiv) to the solution via syringe and stir for 15-20 minutes at room temperature to facilitate initial imine formation.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.4 mmol, 1.2 equiv per aldehyde) to the stirring solution in small portions over 10 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 3-12 hours). If the reaction is sluggish, gentle heating to 50-60 °C can be applied.[13]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of NaHCO₃ (30 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL).[13]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel.[16][17] The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is often effective.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]
Data Summary and Troubleshooting
Typical Reaction Parameters
The following table provides a summary of typical conditions derived from literature precedents.
| Amine Substrate | Aldehyde Substrate | Reducing Agent | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Various primary/sec. | 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | NaBH(OAc)₃ | DCE | Reflux | 1-3 | 70-95 | [13] |
| Primary Amines | General Aldehydes | NaBH(OAc)₃ | DCE | RT | 1-12 | 80-96 | [8] |
| Primary Amines | General Aldehydes | NaBH₄ | MeOH | RT | <3 | ~84 | [8][15] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reducing agent due to moisture. 2. Insufficient reaction time or temperature. 3. Steric hindrance from bulky substrates. | 1. Use freshly opened NaBH(OAc)₃ and ensure all glassware and solvents are anhydrous. 2. Allow the reaction to run longer or gently heat to reflux.[13] 3. For hindered substrates, consider a two-step approach: isolate the imine first, then reduce. |
| Starting Aldehyde in Final Product | 1. Insufficient reducing agent. 2. Incomplete reaction. | 1. Increase the stoichiometry of the reducing agent to 1.3-1.5 equivalents per aldehyde. 2. Extend the reaction time. |
| Formation of Side Products | 1. Over-reduction of aldehyde to alcohol (if using NaBH₄). 2. Reaction temperature too high. | 1. Switch to a milder reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding it.[7] 2. Maintain the reaction at room temperature unless necessary. |
| Difficult Purification | The product has similar polarity to byproducts or unreacted amine. | 1. Perform an acidic wash (e.g., 1M HCl) during work-up to remove unreacted basic amine. Neutralize the aqueous layer and re-extract to recover the product if it is also basic. 2. Try a different eluent system or a different stationary phase for chromatography. |
Conclusion
The reductive amination protocol outlined herein offers a powerful, reliable, and high-yielding route to bis(pyrazolylmethyl)amines. By understanding the underlying mechanism and the critical role of reagent selection—particularly the use of a mild reductant like sodium triacetoxyborohydride—researchers can efficiently synthesize these valuable scorpionate ligands. This method's operational simplicity and adaptability make it a cornerstone technique for accessing a diverse range of N-donor compounds for advanced applications in chemistry and materials science.
References
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. organic-reaction.com. Available at: [Link]
-
Various Authors. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. Available at: [Link]
-
Tucali, C. (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Doctoral Thesis. Available at: [Link]
-
Bouzayani, N., et al. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Guedes, G. P., et al. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? Molecules. Available at: [Link]
-
Kennedy, C. L., et al. (2023). Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. Molecules. Available at: [Link]
-
Ali, M. M., et al. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Ganesan, S., et al. (2022). Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies. RSC Advances. Available at: [Link]
-
Dixit, S. R., et al. (2016). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Letters in Drug Design & Discovery. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Teledyne ISCO. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep. Teledyne Labs. Available at: [Link]
Sources
- 1. repository.unipr.it [repository.unipr.it]
- 2. The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? [mdpi.com]
- 3. Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 5. Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. ineosopen.org [ineosopen.org]
- 14. researchgate.net [researchgate.net]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. teledynelabs.com [teledynelabs.com]
Solvent selection for coordination of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
Application Note: Solvent Selection Strategies for the Coordination of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine (BMPMA)
Executive Summary
This guide details the solvent selection criteria and coordination protocols for Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine (referred to herein as BMPMA ). As a tridentate NNN-donor ligand, BMPMA structurally mimics the steric bulk and bite angle of bis(2-pyridylmethyl)amine (BPA) but offers distinct electronic properties due to the
Successful metalation of BMPMA requires a solvent system that balances ligand solubility , metal salt dissociation , and donor-competitiveness . This note provides a validated solvent matrix, a step-by-step coordination protocol, and troubleshooting measures for researchers in bioinorganic modeling and catalysis.
Chemical Profile & Ligand Thermodynamics
Understanding the solute-solvent interaction is the prerequisite for successful coordination.
-
Ligand Topology: BMPMA features a central secondary amine flanked by two 1-methylpyrazole rings attached at the C4 position.
-
Donor Set: The ligand coordinates in a meridional or facial fashion (NNN), utilizing the central amine nitrogen and the N2-nitrogens of the pyrazole rings.
-
Solubility Characteristics:
-
Lipophilic Domains: The
-methyl groups and pyrazole rings provide solubility in chlorinated solvents (DCM, CHCl ). -
H-Bonding: The central secondary amine (-NH-) acts as a hydrogen bond donor, making the ligand compatible with polar protic solvents (MeOH, EtOH).
-
Thermodynamic Considerations
The coordination reaction is driven by the chelate effect. However, highly coordinating solvents (e.g., DMSO, DMF) can outcompete the pyrazole donors, leading to incomplete ligation or solvolysis.
Solvent Selection Matrix
The following matrix categorizes solvents based on their suitability for BMPMA coordination with first-row transition metals (Zn, Cu, Ni, Co) and noble metals (Pd, Pt).
| Solvent Class | Specific Solvent | Suitability | Primary Application | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | High | Ligand Dissolution | Excellent for dissolving BMPMA. Non-coordinating. Best for Pd/Pt chemistry. |
| Nitrile | Acetonitrile (MeCN) | Medium/High | General Synthesis | Good general solvent but acts as a competitive |
| Alcohol | Methanol (MeOH) | High | Metal Salt Dissolution | Dissolves halide salts ( |
| Ether | Tetrahydrofuran (THF) | Medium | Air-Sensitive Work | Use for organometallic precursors. Warning: Can polymerize with strong Lewis acids. |
| Amide | DMF / DMSO | Low | Avoid | High boiling point and strong donor ability often prevent BMPMA coordination. Hard to remove. |
Decision Logic for Solvent Systems
The choice of solvent is dictated by the metal counter-ion and the intended isolation method.
Figure 1: Decision tree for solvent selection based on metal precursor type.
Detailed Experimental Protocols
Protocol A: Coordination of Metal Halides (Zn, Cu, Co, Ni)
Best for: Creating crystallizable standard complexes.
Materials:
-
BMPMA (1.0 eq)[1]
-
Metal Halide hydrate (
) (1.0 eq) -
Solvent: HPLC-grade Methanol (MeOH)
Procedure:
-
Preparation: Dissolve 0.5 mmol of BMPMA in 5 mL of MeOH. The solution should be clear and colorless.
-
Metal Addition: Dissolve 0.5 mmol of the metal salt in 3 mL of MeOH in a separate vial.
-
Mixing: Dropwise add the metal solution to the ligand solution while stirring at room temperature.
-
Observation: Immediate color change usually indicates rapid coordination (e.g., Cu = Blue/Green, Co = Pink/Blue).
-
-
Reaction: Stir for 2 hours.
-
Isolation (Vapor Diffusion):
-
Filter any particulates through a 0.2
m PTFE syringe filter. -
Transfer the filtrate to a narrow glass vial.
-
Place this vial inside a larger jar containing diethyl ether (
). -
Cap the large jar tightly. The ether will diffuse into the methanol, lowering solubility and growing X-ray quality crystals over 24-48 hours.
-
Protocol B: Coordination of Palladium(II) for Catalysis
Best for: Synthesis of robust catalysts where labile solvent ligands are undesirable.
Materials:
-
BMPMA (1.0 eq)
-
or
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve BMPMA in minimal DCM (approx. 0.1 M concentration).
-
Addition: Add the Palladium precursor as a solid directly to the stirring ligand solution.
-
Reaction: Stir at room temperature for 4 hours. A precipitate often forms as the non-polar complex crashes out or as the displaced ligands (MeCN) are released.
-
Workup:
-
Add Hexane or Pentane to the reaction mixture to complete precipitation.
-
Filter the solid and wash with cold diethyl ether.
-
Dry under high vacuum to remove trace MeCN.
-
Characterization & Validation
To ensure the solvent choice did not interfere with coordination (e.g., solvent coordination preventing chelation), validate using
Workflow Logic
Figure 2: Experimental workflow for BMPMA coordination.
Data Interpretation Table
| Technique | Expected Result for Coordinated BMPMA | Indication of Solvent Interference |
| Shift in pyrazole C5-H and methylene (-CH2-) protons relative to free ligand. | Presence of free ligand peaks; sharp peaks for coordinated solvent (e.g., DMSO). | |
| UV-Vis | Distinct d-d transitions (e.g., Cu(II) | Spectrum matches free metal salt (indicates no reaction). |
| Conductivity | Low for neutral complexes (e.g., | High conductivity indicates solvent displacement of halides ( |
Troubleshooting
-
Issue: Ligand precipitates upon adding metal solution.
-
Issue: Oily product instead of crystals.
-
Cause: Solvent trapped in the lattice or rapid evaporation.
-
Solution: Re-dissolve in MeOH and use slow vapor diffusion with Ether. Do not rotary evaporate to dryness; stop when volume is reduced by 80%.
-
-
Issue: No coordination observed (NMR shows free ligand).
-
Cause: Solvent is too coordinating (e.g., DMSO) or metal precursor is too stable.
-
Solution: Switch to non-coordinating solvent (DCM) and use a more labile metal precursor (e.g.,
or ).
-
References
-
Coordination Chemistry of Pyrazole Ligands Title: "Versatility of pyrazole-based ligands in coordination chemistry" Source: Journal of Coordination Chemistry URL:[Link][5][6]
-
Solvent Effects in NNN Pincer Complexes Title: "Solvent-Induced Structural Changes in Complexes of 1,2-Bis(3-(3-pyridyl)pyrazolyl)ethane" Source: Australian Journal of Chemistry URL:[Link]
-
Palladium(II) Coordination with NNN Ligands Title: "Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions" Source: Acta Crystallographica Section C URL:[Link]
-
General Synthesis of Bis(pyrazolylmethyl)amines Title: "Synthesis and coordination chemistry of bis(pyrazolyl)methane ligands" Source: Dalton Transactions (RSC) URL:[Link]
Sources
- 1. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jobpcr.com [jobpcr.com]
- 3. mdpi.com [mdpi.com]
- 4. Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and coordination chemistry of an alkyne functionalised bis(pyrazolyl)methane ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Crystallization Protocols for Bis(pyrazolyl)amine Transition Metal Complexes
This Application Note is designed for researchers in bioinorganic chemistry and drug development. It synthesizes field-proven methodologies for crystallizing bis(pyrazolyl)amine (BPA) transition metal complexes, a class of compounds critical for biomimetic catalysis and medicinal applications.[1][2]
Executive Summary & Chemical Context
Bis(pyrazolyl)amine (BPA) ligands act as "scorpionate-like" tridentate or bidentate donors, forming versatile complexes with transition metals (Zn, Cu, Fe, Co, Ni).[1][2] These complexes are structurally dynamic; their coordination geometry (facial vs. meridional) is often dictated by lattice packing forces.[1][2] Consequently, obtaining high-quality single crystals is not merely a purification step but a critical analytical requirement to define the coordination sphere.[1]
Key Challenges:
-
Ligand Lability: The central amine donor can dissociate, leading to fluxional behavior.[1]
-
Solvate Formation: These lattices frequently trap solvent molecules; rapid desolvation can degrade crystal quality.
-
Anion Disorder: Non-coordinating anions (
, ) often suffer from rotational disorder, complicating structure solution.[1][2]
Pre-Crystallization Decision Matrix
Before attempting crystallization, a solubility profile must be established.[1][3][4] Use the following logic flow to select the optimal method.
Figure 1: Decision matrix for selecting crystallization methodology based on solubility profiles.
Protocol 1: Vapor Diffusion (The "Gold Standard")
This method is superior for BPA complexes because it gently increases saturation without thermal stress, reducing the risk of ligand dissociation.[2]
Mechanism
A solution of the complex in a "Good Solvent" is placed in an inner vial.[4] A "Bad Solvent" (Anti-solvent) is placed in a closed outer reservoir.[2] The volatile anti-solvent diffuses into the complex solution, slowly lowering solubility and inducing nucleation.[1][2]
Experimental Setup
-
Inner Vessel: 1 dram (4 mL) borosilicate vial (uncapped).
-
Outer Vessel: 20 mL scintillation vial (capped tightly).
-
Temperature: Ambient (20–25°C) or 4°C (Fridge).
Step-by-Step Protocol
-
Dissolution: Dissolve 10–15 mg of the metal complex in 0.5–1.0 mL of the Good Solvent. Filter through a glass wool plug into the small vial to remove dust (nucleation sites).[2]
-
Assembly: Place the small vial inside the 20 mL scintillation vial using tweezers.
-
Charging: Carefully pipette 3–5 mL of the Anti-solvent into the outer vial.
-
Critical: Do not splash anti-solvent into the inner vial.
-
-
Sealing: Cap the outer vial tightly. Parafilm the cap to prevent slow leaks.[2]
-
Incubation: Place in a vibration-free zone. Crystals typically appear in 2–7 days.
Recommended Solvent Systems for BPA Complexes
| Complex Type | Good Solvent (Inner) | Anti-Solvent (Outer) | Notes |
| Cationic ( | Acetonitrile (MeCN) | Diethyl Ether ( | Standard for charged species.[1][2] |
| Neutral (Halide bound) | Dichloromethane (DCM) | Hexane / Pentane | DCM is dense; ensures good mixing.[2] |
| H-Bond Donors (NH groups) | Methanol (MeOH) | Diethyl Ether | Excellent for forming H-bonded networks.[1][2] |
| Labile Ligands | Acetone | Pentane | Low polarity prevents ligand stripping. |
Protocol 2: Solvent Layering (Liquid-Liquid Diffusion)
Best for larger quantities or when distinct density differences exist between solvents.[1][2]
Mechanism
A layer of low-density anti-solvent is carefully pipetted over a high-density solution of the complex. Crystallization occurs at the interface as the layers slowly mix.[2]
Step-by-Step Protocol
-
Preparation: Dissolve 20–30 mg of complex in 1.0 mL of a dense solvent (e.g., DCM, Chloroform) in a narrow test tube or NMR tube.
-
Buffering (Optional but Recommended): Add a small "buffer layer" (0.2 mL) of pure solvent (same as step 1) on top.[2] This delays mixing.
-
Layering: Using a syringe or Pasteur pipette, slowly drip 2–3 mL of the low-density anti-solvent (Hexane, Ether, Toluene) down the side of the tube.[1][2]
-
Visual Check: You should see a distinct meniscus between the layers.
-
-
Sealing: Cap the tube and store upright. Do not disturb.
Density Rule: Always place the halogenated solvent (DCM,
Troubleshooting & Optimization
If the standard protocols fail, apply these corrective measures.
Scenario A: Oiling Out (Phase Separation)
-
Cause: Saturation increased too quickly.
-
Fix: Reduce the concentration of the starting solution by 50%. Switch from Diethyl Ether to a less volatile anti-solvent like Toluene or Benzene (if safety permits) to slow diffusion.[2]
Scenario B: Microcrystalline Powder
-
Cause: Nucleation rate is too high.
-
Fix:
Scenario C: Loss of Solvent (Efflorescence)
-
Cause: BPA complexes often form channel solvates.
-
Fix: Never let crystals dry completely. Mount crystals directly from the mother liquor using Paratone-N oil and flash-cool immediately in the cryostream (100 K).[1][2]
References
-
Coordination of bis(pyrazol-1-yl)amine to palladium(II): Influence of co-ligands. PubMed Central. [Link][1][2]
-
Aluminum and Zinc Complexes Based on an Amino-Bis(pyrazolyl) Ligand. ACS Publications. [Link][1][2]
-
Synthesis and coordination chemistry of an alkyne functionalised bis(pyrazolyl)methane ligand. RSC Dalton Transactions. [Link]
-
Crystal structure of bis[dihydrobis(pyrazol-1-yl)borato]zinc(II). PubMed Central. [Link][1][2]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
Sources
- 1. Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 4. publish.uwo.ca [publish.uwo.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
Welcome to the technical support guide for the synthesis of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting and practical guidance for this specific synthesis. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose and resolve challenges effectively in your laboratory.
Bis-pyrazole derivatives are crucial scaffolds in medicinal chemistry and serve as versatile ligands in coordination chemistry.[1][2][3] The target molecule, Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, is a secondary amine typically synthesized via the reductive amination of two equivalents of 1-methyl-1H-pyrazole-4-carbaldehyde with an ammonia source. This guide focuses on this common and highly adaptable pathway.
Core Synthesis Pathway: Reductive Amination
The most reliable route involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an ammonia source (e.g., ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is critically low (<30%). What is the most systematic way to troubleshoot this synthesis?
A1: A low overall yield is a common but solvable issue. A systematic, step-by-step diagnosis is more effective than random parameter changes. The process can be broken down into three key areas: Starting Material Integrity, Reaction Conditions, and Work-up/Purification.
Systematic Troubleshooting Workflow:
Caption: A decision tree for systematic troubleshooting of low yield.
-
Starting Material Integrity:
-
1-methyl-1H-pyrazole-4-carbaldehyde: This is the most critical reagent. Confirm its purity by ¹H NMR and check for the presence of the corresponding carboxylic acid (from air oxidation) or alcohol (from over-reduction during its synthesis). Impurities here will directly impact the yield.
-
Ammonia Source: Use a high-quality source like ammonium acetate. If using aqueous ammonia, titrate to confirm the concentration.
-
Solvent: Ensure the solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol) is anhydrous. Water can interfere with imine formation and decompose some reducing agents.
-
-
Reaction Conditions:
-
Stoichiometry: A precise 2.05 : 1.0 ratio of aldehyde to the ammonia source is recommended. A slight excess of the aldehyde ensures the primary amine intermediate is consumed.
-
pH: Imine formation is acid-catalyzed but the amine must be in its free-base form to be nucleophilic. For reductive aminations using agents like Sodium Triacetoxyborohydride (STAB), adding 1-2 equivalents of acetic acid can be beneficial to maintain a weakly acidic pH (4-5), which accelerates imine formation without passivating the amine.[4]
-
-
Work-up and Purification:
-
The product is a basic amine, which can be lost during aqueous work-up if the pH is not controlled. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction.
-
The product can adhere strongly to silica gel. Refer to Q4 for detailed purification guidance.
-
Q2: The main reductive amination reaction is sluggish and leaves a lot of unreacted aldehyde. How can I improve conversion?
A2: Poor conversion is typically due to inefficient imine formation or an inappropriate choice of reducing agent.
Causality: The reaction proceeds via a reversible condensation between the aldehyde and ammonia to form a primary imine, which then reacts with a second aldehyde equivalent. This is followed by an irreversible reduction. The rate-limiting step is often the initial imine formation.
Solutions:
-
Promote Imine Formation:
-
Dehydration: Add a dehydrating agent like powdered 4Å molecular sieves to the mixture of aldehyde and ammonium acetate in an anhydrous solvent.[4] Allow this mixture to stir for 1-2 hours before adding the reducing agent. This sequesters the water byproduct and drives the equilibrium towards the imine.
-
Temperature: While many reductive aminations are run at room temperature, gentle heating (35-45 °C) can sometimes increase the rate of imine formation. Monitor for potential side reactions if heating.
-
-
Select the Right Reducing Agent: The choice of hydride source is critical. For a one-pot synthesis, a mild reducing agent that selectively reduces the imine in the presence of the aldehyde is required.
| Reducing Agent | Pros | Cons | Recommended Use |
| NaBH(OAc)₃ (STAB) | Mild, selective for imines/iminiums. Tolerates weakly acidic conditions. Can be used one-pot.[5] | More expensive, moisture-sensitive. | Highly Recommended. The gold standard for controlled, one-pot reductive aminations. |
| NaBH₃CN | Selective for imines over carbonyls. | Highly toxic (cyanide) . Requires careful pH control (ineffective at pH < 4). | Effective, but STAB is a safer and often more convenient alternative.[5] |
| NaBH₄ | Inexpensive, powerful. | Reduces both aldehydes and imines, leading to byproduct formation (pyrazolyl methanol). Requires basic/neutral pH. | Not ideal for one-pot reactions. Best used in a two-step process where the imine is formed first and the excess aldehyde is removed. |
Protocol: Optimized One-Pot Reductive Amination
-
To a stirred suspension of 1-methyl-1H-pyrazole-4-carbaldehyde (2.05 eq) and ammonium acetate (1.0 eq) in anhydrous DCE, add activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Begin work-up as described in Q4 .
Q3: My main product is the primary amine, ((1-methyl-1H-pyrazol-4-yl)methyl)amine, not the desired bis-adduct. What causes this?
A3: Formation of the primary amine as the major product indicates that the reaction stalls after the first addition and reduction. This is a common stoichiometric or kinetic issue.
Causality: The desired secondary amine forms from the reaction of the intermediate primary amine with a second equivalent of the aldehyde. If this second step is slow or if the aldehyde is consumed prematurely, the reaction will stop at the primary amine stage.
Troubleshooting Steps:
-
Verify Stoichiometry: This is the most common cause. Ensure you are using at least 2 equivalents of the pyrazole aldehyde for every 1 equivalent of the ammonia source. A slight excess (e.g., 2.05 to 2.1 eq) of the aldehyde is often beneficial.
-
Increase Concentration: Dilute conditions can disfavor the second (bimolecular) reaction step. Try running the reaction at a higher concentration (e.g., from 0.1 M to 0.5 M).
-
Reaction Time: The second addition can be slower than the first. Ensure the reaction is allowed to run long enough for the secondary amine to form. Monitor by LC-MS to track the disappearance of the primary amine intermediate and the appearance of the final product.
-
Order of Addition: Consider a modified procedure where you add the reducing agent more slowly. This allows the equilibrium between the primary amine, the aldehyde, and the secondary imine to be established before reduction locks the molecules in place.
Q4: The crude product is an impure oil that is difficult to purify by standard silica gel chromatography. What are the best practices for purification?
A4: The basic and polar nature of the target amine makes standard silica gel chromatography challenging due to strong, irreversible binding to the acidic silica surface, leading to tailing and poor recovery.
Recommended Purification Strategy:
-
Acid-Base Extraction (Work-up): This is the most effective first-pass purification to remove non-basic impurities.
-
After the reaction is complete, filter off any solids (like molecular sieves).
-
Quench the reaction carefully by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and extract the product into an acidic aqueous solution (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, while neutral organic impurities remain in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent one more time to remove any trapped impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) until the pH is >10.
-
Extract the free-based product back into an organic solvent (DCM or Ethyl Acetate, 3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This often yields a product of >90% purity.
-
-
Optimized Flash Chromatography: If further purification is needed:
-
Deactivate the Silica: Use a mobile phase containing a basic modifier. A common choice is to add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your eluent system (e.g., DCM/Methanol).
-
Alternative Stationary Phase: Consider using basic alumina instead of silica gel.
-
Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is an excellent option for polar amines. The product can be isolated as the corresponding salt.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
- Smolecule. (2024). bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine. Smolecule.
- El-Metwaly, N., et al. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PMC.
-
ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Request PDF. Available at: [Link]
- Fustero, S., et al. (2011).
-
Deng, X., & Mani, N. S. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Available at: [Link]
- University of Arizona. (2018). Pyrazole. Heterocyclic Compounds lecture notes.
-
Färber, J., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reddit r/Chempros. (2023). Ways to reduce the bis amination during a reductive amination?. Reddit. Available at: [Link]
-
Reddit r/OrganicChemistry. (2023). N-methylation of pyrazole. Reddit. Available at: [Link]
-
LibreTexts Chemistry. (2024). Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2025). synthesis and crystal structure of [bis-(3,5-dimethyl-pyrazol-1- ylmethyl)-amino]-acetic acid methyl ester. ResearchGate. Available at: [Link]
-
Korkmaz, E., & Zora, M. (n.d.). Synthesis of 1,3-Bis-Pyrazole Derivatives. OpenMETU. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2019). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. PubMed. Available at: [Link]
-
Al-Amiery, A. A. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Semantic Scholar. Available at: [Link]
-
Research on Chemical Intermediates. (2025). Recent advances in the synthesis of bis(pyrazolyl)methanes and their applications. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Preventing Oxidation of Amine Linkers in Pyrazole Ligands
Welcome to the Technical Support Center. This guide addresses the stability challenges associated with amine-linked pyrazole ligands—a structural motif common in kinase inhibitors (e.g., Crizotinib analogs) and fragment-based drug discovery. The electron-rich nature of the pyrazole ring, combined with the nucleophilicity of amine linkers, creates a "perfect storm" for oxidative degradation, often resulting in N-oxides, imine cleavage products, or oxidative dimerization.
Quick Diagnostic: Is it Oxidation?
Before altering your workflow, confirm the degradation mechanism. Use this logic flow to diagnose the issue.
Figure 1: Diagnostic logic flow connecting experimental observations to specific oxidation mechanisms and their corresponding remediation strategies.
Module 1: The "Hidden Catalyst" – Trace Metal Removal
The Problem: Pyrazole ligands are frequently synthesized via Pd-catalyzed Buchwald-Hartwig or Cu-catalyzed Ullmann couplings. Residual transition metals (even at <50 ppm) act as potent catalysts for amine oxidation, facilitating Single Electron Transfer (SET) mechanisms that generate radical cations, leading to rapid degradation upon exposure to air [1].
The Solution: Standard silica filtration is insufficient. You must use functionalized scavengers.
Protocol: Metal Scavenging Workflow
-
Identify the Metal:
-
Palladium (Pd): Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Thiourea.
-
Copper (Cu): Use EDTA-based scavengers or Imidazole-functionalized resins.
-
-
The Scavenging Step:
-
Dissolve the crude pyrazole ligand in a non-coordinating solvent (THF or EtOAc).
-
Add the scavenger resin (typically 2–5 equivalents relative to the estimated metal content).
-
Critical: Stir at 50°C for 1–4 hours . Room temperature scavenging is often kinetically too slow for tightly bound metal-pyrazole complexes.
-
-
Filtration: Filter through a 0.2 µm PTFE membrane to remove the resin.
-
Validation: A colorimetric test (e.g., sodium sulfide for heavy metals) should be negative.
Expert Insight: If your pyrazole turns brown/red immediately upon rotary evaporation, it is almost certainly metal-catalyzed oxidative coupling (azo formation) rather than simple air oxidation [2].
Module 2: Solvent & Atmosphere Control
The Problem: Amine linkers, particularly secondary amines, react with dissolved oxygen and peroxides found in common solvents (THF, Dioxane, Ethers). This leads to N-oxide formation (M+16) or imine formation followed by hydrolysis.
The Solution: Rigorous degassing is required. Sparging is often insufficient for highly sensitive electron-rich ligands.
Comparative Data: Degassing Methods
| Feature | Inert Gas Sparging | Freeze-Pump-Thaw (FPT) |
| Mechanism | Displacement of dissolved gas via equilibrium. | Physical removal via vacuum from frozen state. |
| Efficiency | ~95-98% O₂ removal (Time dependent). | >99.9% O₂ removal (3 cycles). |
| Solvent Loss | High (evaporation). | Negligible. |
| Best For | HPLC buffers, large volume workup. | Storage, NMR samples, final drying. |
Protocol: Freeze-Pump-Thaw (The Gold Standard)
Use this for the final drying step or when preparing NMR samples of the free base.
-
Freeze: Place the Schlenk flask containing the solution into liquid nitrogen (-196°C) until solid.
-
Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. (Solvent is frozen, so it won't sublime significantly).
-
Thaw: Close the vacuum. Remove from liquid nitrogen and thaw in a warm water bath. Gas bubbles will evolve.[1]
-
Repeat: Perform 3 total cycles. Backfill with Argon [3].
Module 3: Storage Stability via Salt Formation
The Problem: The "Free Base" form of an amine has a high-energy HOMO (Highest Occupied Molecular Orbital) centered on the nitrogen lone pair. This lone pair is the site of oxidative attack.
The Solution: Protonation.[2] Converting the amine to a salt removes the lone pair from availability, rendering the molecule significantly more resistant to oxidation [4].
Recommended Salt Forms for Pyrazoles
-
Dihydrochloride (2HCl): Most stable, but can be hygroscopic.
-
Tosylate (TsOH): Excellent crystallinity, non-hygroscopic, lipophilic enough for organic solubility.
-
Fumarate: Good for biological testing (pharmaceutically acceptable).
Protocol: Controlled Salt Formation
-
Dissolve the free base pyrazole in anhydrous 1,4-dioxane or Et₂O (degassed).
-
Add 1.05 equivalents (per amine) of acid (e.g., 4M HCl in Dioxane) dropwise at 0°C under Argon.
-
The salt should precipitate immediately.
-
Filter under an inert atmosphere (or quickly in air) and wash with anhydrous Et₂O.
-
Dry under high vacuum. Store at -20°C.
Frequently Asked Questions (FAQ)
Q: My LCMS shows a dominant M+16 peak. Is this an impurity or oxidation? A: If the peak grows over time or after exposure to air, it is the N-oxide.
-
Troubleshoot: Treat a small aliquot with mild reducing agent (e.g., PPh3 or Zn dust/AcOH). If the M+16 peak reverts to M, it is the N-oxide. If it remains, it may be a hydroxylation on the pyrazole ring (C-OH), which is irreversible.
Q: Can I use antioxidants like BHT instead of making a salt? A: Yes, but with caution. BHT (butylated hydroxytoluene) acts as a radical scavenger. However, it is an impurity that can interfere with biological assays. Only use BHT (0.1%) if you must store the ligand as a free base oil and cannot form a salt.
Q: Why does my pyrazole turn black on the rotary evaporator even after filtration? A: You likely have "breakthrough" metal colloids. Standard silica does not catch soluble Pd/Cu complexes. Refer to Module 1 and use a thiourea-based scavenger resin. Additionally, ensure your rotary evaporator is not pulling air through a leak; backfill with Nitrogen, not air.
References
-
Mechanism of Amine Oxidation: Karki, S. B., & Dinnocenzo, J. P. (1995). On the mechanism of amine oxidations by P450. Xenobiotica, 25(7), 711–724. Link
-
Pyrazoles and Oxidative Coupling: Wang, Z., et al. (2019). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 84(18), 11623–11634. Link
-
Degassing Protocols: The Schlenk Line Survival Guide. (2023).[2][3] Freeze-Pump-Thaw.[1][4][5][6] Link
-
Amine Salt Stability: Georganics. (2023). Amine Salts: Properties and Stability. Link
Sources
Technical Support Center: Purification Protocols for 1-Methylpyrazole
Ticket ID: MP-REM-001 Subject: Removal of unreacted 1-methylpyrazole from reaction mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Removing 1-methylpyrazole (1-MP) is a common bottleneck in heterocyclic synthesis.[1] Its physical profile—moderate boiling point (127°C) and high water solubility—often leads to co-elution during chromatography or persistence after standard evaporation.
The following guide prioritizes chemical separation (leveraging basicity) over physical separation (volatility), as this typically offers the highest recovery of valuable intermediates.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, evaluate your product's stability and polarity. 1-Methylpyrazole is a weak base (conjugate acid pKₐ ~2.0–2.[1]2) and a polar liquid .[1]
Figure 1: Purification Decision Tree. Use this logic flow to select the least destructive method for your specific substrate.[1]
Part 2: Troubleshooting & Protocols (Q&A)
Q1: I tried washing with citric acid, but the 1-methylpyrazole remained in the organic layer. Why?
The Science: This is a pKₐ mismatch. 1-Methylpyrazole is a much weaker base than typical amines like triethylamine.[1]
-
Citric Acid pKₐ: ~3.1.[1]
-
Result: A weak acid like citric acid (or even acetic acid) cannot fully protonate 1-MP to drive it into the aqueous layer.[1] You need a pH significantly lower than the pKₐ of the impurity to ensure >99% protonation.[1]
The Protocol: The "Hard" Acid Wash
Step-by-Step:
-
Dilute reaction mixture with a non-polar solvent (Ethyl Acetate or DCM).[1]
-
Wash 1: Extract with 2M HCl (3x volumes). The 1-MP is protonated to 1-methylpyrazolium chloride, which is highly water-soluble.[1]
-
Check: Verify the aqueous layer pH is < 1.[1][3] If not, add more acid.
-
Wash 2: Wash organic layer with Brine to remove residual acid/water.[1]
-
Dry: Dry over Na₂SO₄ and concentrate.
Warning: Do not use this method if your product contains acid-labile groups (e.g., Boc, acetals, silyl ethers).
Q2: My product is acid-sensitive. Can I just rotavap the 1-methylpyrazole off?
The Science: Yes, but standard rotary evaporation is often insufficient.
-
Boiling Point: 127°C at 760 mmHg [3].[1]
-
Volatility: It is moderately volatile, similar to DMF but slightly easier to remove.
The Protocol: High-Vacuum Removal Standard water aspirator vacuums (~20-40 mbar) will only slowly remove 1-MP at 40°C. You need a high-vacuum setup.[1]
| Equipment | Pressure (mbar/Torr) | Bath Temp | Effectiveness |
| Standard Rotavap | 20–50 mbar | 45°C | Poor (Slow, incomplete) |
| High Vac Pump | < 1.0 mbar | RT to 40°C | Good (Effective removal) |
| Kugelrohr | < 0.5 mbar | 60–80°C | Excellent (Complete removal) |
Azeotropic Tip: If you lack high vacuum, repeated co-evaporation with Heptane or Toluene can help drag 1-MP out, though it does not form a strong azeotrope.[1]
Q3: I am running a silica column. The 1-methylpyrazole is co-eluting or streaking.[1] How do I fix this?
The Science: 1-Methylpyrazole is a polar heterocycle with a naked nitrogen lone pair.[1] It interacts strongly with the acidic silanols on silica gel, causing "tailing" (streaking) that contaminates later fractions.
The Protocol: Deactivated Silica You must mask the acidic sites on the silica.[1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH or Hexane/EtOAc mobile phase.[1]
-
Effect: The stronger base (TEA) saturates the silica's acidic sites, allowing the weaker base (1-MP) to elute as a sharp, defined band.
-
Visualization: 1-MP is UV active (low wavelength, ~210-220 nm) and stains well with Iodine or PMA.[1]
Q4: My product is water-soluble (polar). I can't do an aqueous wash. What now?
The Science: If your product stays in the water layer during an extraction, you have a "separation of polarities" problem.[1][3]
The Protocol: Scavenging or Reverse Phase
Option A: Solid-Supported Scavengers (Best for small scale) Use a strong cation exchange resin (SCX).[1]
-
Dissolve mixture in MeOH.
-
Add Amberlyst 15 (or Dowex 50W).[1]
-
Mechanism: The resin (sulfonic acid) captures the basic 1-MP.[1]
-
Filtration: Filter off the resin.[1] Your product (if non-basic or less basic) remains in the filtrate.
-
Note: If your product is also basic, it will stick too.[1] In that case, use Option B.
-
Option B: Reverse Phase Chromatography (C18) 1-Methylpyrazole is relatively polar and elutes early on C18 columns.[1]
-
Column: C18 (ODS).
-
Gradient: 0% to 20% Acetonitrile in Water (with 0.1% Formic Acid).
-
Result: 1-MP usually elutes near the solvent front (void volume), separating it from more lipophilic products.[1]
Part 3: Mechanism of Action (Visualized)
Understanding the "Chemical Switch" (Method A) is critical for troubleshooting extractions.
Figure 2: The Acidic Extraction Mechanism. Protonation converts the lipophilic neutral pyrazole into a hydrophilic salt, forcing phase transfer.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 70255, 1-Methylpyrazole. Retrieved from [Link]
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] (Confirming pKa range of N-substituted pyrazoles).
-
Lide, D. R. (Ed.).[1] (2005).[4] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] (Physical constants verification).
Sources
Solid State Chemistry Support Hub: Pyrazole-Amine Salt Stability
Status: Operational | Ticket ID: PYR-HYG-001 | Lead Scientist: Dr. A. Vance
Welcome to the Technical Support Center
Subject: Mitigation strategies for deliquescence and hygroscopicity in pyrazole-amine salts.
User Context: You are likely experiencing "oiling out" or rapid deliquescence of a pyrazole-amine hydrochloride (or similar inorganic) salt upon exposure to ambient humidity. This is a known liability of the pyrazole scaffold due to its weak basicity (
This guide provides a root-cause analysis and three tiers of remediation: Chemical (Salt/Co-crystal Engineering) , Physical (Particle Engineering) , and Operational (Handling) .
Module 1: Diagnosis & Characterization
Issue: "My solid turns to goo within minutes. Is it hygroscopic or just melting?"
Before re-engineering the salt, you must quantify the Critical Relative Humidity (CRH).
Diagnostic Protocol: Dynamic Vapor Sorption (DVS)
Do not rely on visual inspection alone. Visual changes often occur after the crystal lattice has already collapsed.
-
Instrument: DVS Resolution or equivalent gravimetric sorption analyzer.
-
Method:
-
Equilibration: 0% RH at 25°C for 60 mins (establishes dry mass
). -
Ramp: 0%
90% 0% RH in 10% steps. -
Criterion:
per minute.
-
-
Interpretation:
-
Deliquescence Point: The RH where mass increases exponentially (vertical spike). If this is
RH, the salt is unmanageable in standard manufacturing. -
Hysteresis: If the desorption curve (going down) does not match the sorption curve, you have formed a stable hydrate or trapped solvent.
-
Visualizing the Diagnosis Logic:
Figure 1: Decision logic for interpreting gravimetric sorption data to classify material risk.
Module 2: The Chemical Fix (Salt & Co-crystal Screening)
Issue: "I am using the HCl salt because it was easy to make, but it's unstable."
Technical Insight:
Pyrazoles are weak bases (
-
The Trap: To form a salt, you need a strong acid (
) to satisfy the rule. This forces you toward HCl, HBr, or Methanesulfonic acid. -
The Problem: Small, high-charge density anions (Cl⁻) have massive hydration energies. They pull water into the lattice to solvate the anion, breaking the weak pyrazole-acid interaction.
Solution A: Hydrophobic Counterions (The "Grease" Strategy)
Switch to large, lipophilic sulfonic acids. The bulky organic tail shields the ionic core from water.
| Counterion | pKa (approx) | Hygroscopicity Risk | Recommendation |
| Chloride (HCl) | -7 | Critical | Avoid for pyrazoles. |
| Mesylate | -1.9 | High | Better than HCl, but often still hygroscopic. |
| Tosylate | -2.8 | Low | Primary Choice. Aromatic ring provides hydrophobic shielding. |
| Napsylate | -2.8 | Very Low | Excellent stability; may reduce solubility significantly. |
Solution B: Co-Crystallization (The "Weak Acid" Strategy)
If sulfonic acid salts fail, you must abandon salt formation and target a Co-crystal .
-
Why: Weak acids (Fumaric, Succinic, Benzoic) have
values (3–5) too high to protonate a pyrazole ( 2.5). They will not form salts. -
The Trick: They will form hydrogen-bonded co-crystals. These neutral lattices often have superior humidity resistance compared to ionic salts.
Experimental Protocol: Co-crystal Slurry Screen
-
Stoichiometry: Weigh 1:1 molar ratio of Pyrazole amine and Co-former (e.g., Fumaric Acid).
-
Solvent: Choose a solvent where both are moderately soluble (e.g., IPA or Ethyl Acetate).
-
Slurry: Add solvent to form a suspension (do not fully dissolve).
-
Energy: Stir at 500 RPM for 48 hours at room temperature.
-
Harvest: Filter and analyze by XRPD. New peaks indicate a co-crystal phase.
Visualizing the Selection Pathway:
Figure 2: Strategic pathway for selecting counter-molecules based on pKa and hygroscopicity risk.
Module 3: Troubleshooting FAQs
Q1: I cannot change the salt form due to toxicology limits. How do I handle the current HCl salt? A: You must engineer the particle habit.
-
The Fix: Reduce surface area. Amorphous or lyophilized powders are sponges for water.
-
Protocol: Perform a controlled cooling crystallization .
-
Dissolve salt in hot Ethanol (
C). -
Cool slowly (
C/min) to induce nucleation. -
This promotes the growth of large, well-defined prisms/rods with lower surface-area-to-volume ratios than rapid precipitation.
-
Result: Slower moisture uptake kinetics (though thermodynamic hygroscopicity remains).
-
Q2: How do I weigh the sample for analysis without it gaining weight on the balance? A: Use the "Zero-Exposure" technique.
-
Taring: Tare the volumetric flask or DSC pan with its lid/stopper inside the balance.
-
Transfer: Move the container to a glove box (or N2-purged glove bag).
-
Addition: Add the approximate amount of salt inside the inert environment. Close the container.
-
Weighing: Move back to the balance. Record the gross weight. Calculate net weight by difference.
-
Note: Never open the stock vial in ambient air (
RH).
-
Q3: My salt forms a hydrate. Is this bad?
A: Not necessarily.
If the hydrate is stoichiometric (e.g., a stable monohydrate) and has a high dehydration temperature (
References
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counterion selection and pKa rules).
-
Kumar, S., et al. (2020). "Crystal engineering strategies to enhance the stability of hygroscopic pharmaceutical salts." CrystEngComm, 22, 6095-6110. (Review of co-crystal vs. salt stability).
-
Elder, D. P., et al. (2010). "Use of pharmaceutical salts and cocrystals to address solubility and stability issues."[2][3] International Journal of Pharmaceutics, 399(1-2), 1-12.
-
Newman, A. (2013). "Salt Selection and Characterization." American Pharmaceutical Review. (Practical industrial perspective on DVS and hygroscopicity).
Sources
Validation & Comparative
Structural Isomerism in Kinase Inhibitor Design: A Comparative Analysis of Pyrazol-4-yl vs. Pyrazol-3-yl Amine Ligands
Executive Summary
In the design of ATP-competitive kinase inhibitors, the pyrazole amine scaffold is a privileged motif used to engage the hinge region of the kinase ATP-binding pocket.[1][2] However, the regioisomerism of the amine attachment—specifically pyrazol-4-yl versus pyrazol-3-yl (or 5-yl)—fundamentally alters the ligand’s electronic profile, tautomeric stability, and binding vector.
This guide objectively compares these two isomers. While pyrazol-3-yl amines offer a high-reward "Donor-Acceptor-Donor" (D-A-D) motif capable of triple hydrogen bonding, they incur a significant energetic penalty due to tautomeric desolvation. Conversely, pyrazol-4-yl amines provide a linear, geometrically stable "Donor-Acceptor" (D-A) vector ideal for fragment growing and accessing the solvent front, often with superior metabolic stability.
Mechanistic Comparison: Electronic & Structural Determinants
The Tautomeric Penalty
The most critical differentiator between these isomers is their tautomeric behavior in solution versus the protein pocket.
-
Pyrazol-3-yl Amine: Subject to complex annular tautomerism (1H vs. 2H shift).[3][4] In solution, the equilibrium is dictated by solvent polarity and substituents. If the kinase hinge requires the less stable tautomer (often the case to satisfy a D-A-D motif), the binding affinity (
) is penalized by the energy required to shift the equilibrium and desolvate the nitrogen. -
Pyrazol-4-yl Amine: Structurally "quieter." The amine at the 4-position does not directly participate in the annular electron shift in the same way. The vectors are fixed, reducing the entropic cost of binding.
Vector Geometry and Hinge Interaction
The angle of the exocyclic amine relative to the pyrazole ring defines the "exit vector" of the inhibitor.
| Feature | Pyrazol-4-yl Amine | Pyrazol-3-yl Amine |
| Geometry | Linear (180° like): The substituents at N1 and C4 create a straight axis. Ideal for threading narrow pockets. | Bent (120° like): The amine and N1/N2 form an angled motif. Ideal for wrapping around the "gatekeeper" residue. |
| Hinge Motif | D-A (Donor-Acceptor): Typically forms 1 or 2 H-bonds.[5] The Pyrazole NH acts as a donor; the N2 acts as an acceptor. | D-A-D (Donor-Acceptor-Donor): Can form 3 H-bonds (e.g., in JAK2 inhibitors). The exocyclic NH, Pyrazole N, and Pyrazole NH all participate. |
| Key Limitation | Lower enthalpy cap (fewer max H-bonds).[5] | High sensitivity to steric clashes at the gatekeeper residue. |
Visualizing the Binding Modes
The following diagram illustrates the distinct hydrogen bonding capabilities and vectors of the two isomers within a theoretical kinase hinge region (e.g., CDK or JAK).
Figure 1: Comparative binding topology. Note the Pyrazol-3-yl's capacity for a triple H-bond "staple" versus the Pyrazol-4-yl's linear extension.
Comparative Performance Data
The following data summarizes general trends observed in SAR (Structure-Activity Relationship) studies involving JAK, Aurora, and CDK kinases.
Table 1: Binding Affinity & Property Profile
| Parameter | Pyrazol-3-yl Amine | Pyrazol-4-yl Amine | Interpretation |
| Typical | < 10 nM (High Affinity) | 10–50 nM (Moderate/High) | 3-yl achieves higher enthalpic gain via extra H-bonds. |
| Ligand Efficiency (LE) | High (> 0.45) | Moderate (0.35–0.40) | 3-yl is more atom-efficient for binding if the tautomer penalty is paid. |
| Selectivity | Variable | High | 4-yl's linear vector allows access to diverse solvent regions for selectivity tuning. |
| Metabolic Stability | Low/Moderate | High | 3-yl amines are prone to N-glucuronidation and oxidation; 4-yl is generally more robust.[5] |
| Synthetic Difficulty | High (Regioisomer mixtures) | Moderate | 3-yl synthesis often yields 3/5 mixtures requiring difficult chromatographic separation. |
Case Study Insight: JAK2 Inhibitors
In the development of Janus Kinase (JAK) inhibitors, the pyrazol-3-yl amine motif is dominant (e.g., Tozasertib analogues). The hinge region of JAK2 accommodates the "bent" shape, allowing the exocyclic amine to H-bond with Glu930 while the ring nitrogens engage Leu932. Replacing this with a pyrazol-4-yl isomer typically results in a 10-to-100-fold loss in potency because the linear geometry forces the scaffold to clash with the gatekeeper residue (Methionine) or lose the third H-bond [1, 2].
Experimental Protocols (Self-Validating Systems)
To accurately compare these ligands, one must first ensure structural identity (regiochemistry) and then measure kinetic binding parameters, not just IC50.
Protocol A: Regioselective Validation (NMR NOE)
Why: Synthesis of aminopyrazoles from hydrazine and
-
Sample Prep: Dissolve 5 mg of purified ligand in DMSO-
. -
Experiment: Run 1D
H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy). -
Validation Logic:
-
Pyrazol-3-yl: Look for NOE correlation between the pyrazole ring proton (C4-H) and the substituent on the ring nitrogen (N1-R). If N1-R correlates with the amine protons, you likely have the 5-amino isomer (often undesirable).
-
Pyrazol-4-yl: The C3-H and C5-H protons will show distinct correlations to the N1-substituent.[3]
-
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Resolution
Why: IC50 is equilibrium-dependent. Because pyrazol-3-yl ligands involve a tautomeric step, their "residence time" (
Workflow Diagram:
Figure 2: SPR Kinetic Profiling Workflow. Critical for distinguishing tautomer-dependent binding kinetics.
Step-by-Step:
-
Immobilization: Biotinylate the kinase domain (e.g., JAK2) and capture on a Streptavidin (SA) sensor chip to ~2000 RU.
-
Buffer: Use HBS-P+ with 1% DMSO. Crucial: Maintain constant DMSO concentration to prevent bulk refractive index errors.
-
Injection: Inject the pyrazole ligand series in a "Single Cycle" mode (increasing concentrations without regeneration) to preserve protein activity.
-
Analysis: Fit data to a 1:1 Langmuir model .
-
Success Criteria: If the Pyrazol-3-yl ligand shows a mass transport limitation or a secondary slow-onset component, switch to a "Two-State Reaction" model (A + B
AB AB*). This often indicates the induced-fit or tautomeric shift required for binding [3].
-
Conclusion & Recommendation
-
Select Pyrazol-3-yl Amine when: You require maximum potency in a small fragment (Fragment-Based Drug Discovery) and the target hinge region contains a specific "Gatekeeper + 2" motif (e.g., JAK, BRAF) that can stabilize the requisite tautomer. Be prepared for complex SAR and solubility challenges.
-
Select Pyrazol-4-yl Amine when: You need a robust, metabolically stable scaffold to project substituents into the solvent or back-pocket (e.g., Aurora, CDK). This isomer offers a predictable "linear" vector that simplifies the optimization of pharmacokinetic properties.
References
-
Ioannidis, S., et al. (2010).[5][6] Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors.[6] Bioorganic & Medicinal Chemistry Letters. Link
-
Fabbro, D., et al. (2012).[5] Targeting Cancer with Small-Molecule Kinase Inhibitors.[2][5][7] Methods in Molecular Biology. Link
-
Waring, M. J., et al. (2015).[5] Phenomenological Approaches to Probing the Tautomeric Preferences of 3-Aminopyrazoles. MedChemComm. Link
-
BenchChem Technical Guides. (2025). Tautomerism in substituted 3-aminopyrazoles. Link
-
Tiwari, A., et al. (2017).[5][7] N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors.[7] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical properties of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine complexes
Comparison Guide: Electrochemical Properties of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine Complexes
Executive Summary: The Isomer Effect in Coordination
This guide provides a technical analysis of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine (hereafter 4-BMPA ), specifically focusing on its electrochemical behavior in transition metal complexes.
Critical Distinction: Researchers must distinguish 4-BMPA from its more common regioisomer, 3-BMPA (Bis((1-methyl-1H-pyrazol-3-yl)methyl)amine).
-
3-BMPA and the pyridine analog BPA are convergent chelators, forming discrete mononuclear complexes (biomimetic models).
-
4-BMPA is a divergent ligand. Due to the connection at the C4 position, the nitrogen donors are oriented away from the central amine, preventing tridentate chelation to a single metal center. Consequently, 4-BMPA forms coordination polymers (CPs) or metal-organic frameworks (MOFs) .
Its electrochemical profile is defined by inter-metallic communication through the ligand bridge and solid-state redox processes , contrasting sharply with the diffusion-controlled solution electrochemistry of its chelating alternatives.
Comparative Matrix: 4-BMPA vs. Chelating Alternatives
The following table contrasts 4-BMPA with the industry-standard Bis(2-pyridylmethyl)amine (BPA) and the regioisomer 3-BMPA.
| Feature | 4-BMPA (Target Ligand) | 3-BMPA (Alternative 1) | BPA (Standard Alternative) |
| Ligand Topology | Divergent (Bridging) | Convergent (Chelating) | Convergent (Chelating) |
| Coordination Mode | |||
| Complex Structure | 1D/2D/3D Coordination Polymers | Discrete Mononuclear Species | Discrete Mononuclear Species |
| Electronic Nature | Electron-rich Pyrazole ( | Electron-rich Pyrazole | Electron-deficient Pyridine ( |
| Redox Behavior | Surface-confined waves; Multi-center hopping | Diffusion-controlled; Reversible | Diffusion-controlled; Reversible |
| Cu(II)/Cu(I) Potential | Variable (lattice dependent) | ~ +0.1 V to +0.4 V vs NHE (Stabilizes Cu(I)) | ~ -0.1 V to +0.2 V vs NHE (Stabilizes Cu(II)) |
| Primary Application | Conductive MOFs, Heterogeneous Catalysis | Biomimetic Models (Type 3 Cu), Cytotoxicity | Oxidation Catalysis (TPA/BPA standards) |
Detailed Electrochemical Analysis
The "4-yl" Structural Consequence
In 4-BMPA, the methylene linker is attached to the C4 of the pyrazole. The donor nitrogen (N2) is separated from the linker by the C3 carbon. This geometry creates a vector that points the lone pairs outwards.
-
Electrochemical Implication: 4-BMPA complexes typically precipitate as insoluble networks. Standard solution-phase Cyclic Voltammetry (CV) is often impossible. Characterization requires Carbon Paste Electrodes (CPE) or Thin-Film Voltammetry .
Redox Potential Shifting (Electronic Effects)
Comparing the pyrazole (BMPA) moiety to pyridine (BPA):
-
Basicity: Pyrazoles are generally less basic (
) than pyridines ( ). However, N-methyl pyrazoles are electron-rich due to the methyl inductive effect. -
Donor Strength: Pyrazoles are weaker
-donors than pyridines. -
Result: In discrete complexes (like 3-BMPA), the weaker
-donation destabilizes high oxidation states (e.g., Cu(II)), shifting the reduction potential ( ) to more positive values compared to BPA.-
BPA-Cu(II): Harder to reduce (more stable Cu(II)).
-
BMPA-Cu(II): Easier to reduce (less stable Cu(II)).
-
Inter-metallic Communication
In 4-BMPA coordination polymers, the ligand acts as a bridge. If the metal centers are close (syn-coordination), the electrochemical response may show wave splitting (two distinct redox events) indicating electronic communication between metal centers (Robin-Day Class II or III mixed-valence systems).
Experimental Protocols
Protocol A: Synthesis of the 4-BMPA Ligand
Note: This synthesis utilizes the high reactivity of the pyrazole C4 position in Mannich reactions.
-
Reagents: 1-Methyl-1H-pyrazole (20 mmol), Formaldehyde (37% aq., 22 mmol), Methylamine (40% aq., 10 mmol), Acetic Acid (catalytic).
-
Procedure:
-
Dissolve 1-methyl-pyrazole in ethanol (20 mL).
-
Add methylamine and formaldehyde dropwise at 0°C.
-
Reflux for 12 hours.[1] The C4 position acts as the nucleophile.
-
Evaporate solvent. Neutralize with NaOH.
-
Extract with Chloroform (
mL). Dry over MgSO4.
-
-
Validation:
H NMR (CDCl3) must show the methylene singlet at ppm connecting the amine to the pyrazole C4.
Protocol B: Solid-State Electrochemical Characterization (Carbon Paste Method)
Since 4-BMPA complexes are likely insoluble, solution CV is invalid. Use this modified protocol.
-
Paste Preparation:
-
Mix 5 mg of the Metal-4-BMPA complex (finely ground) with 45 mg of spectroscopic grade graphite powder.
-
Add 10-15
L of mineral oil (paraffin) as a binder. -
Homogenize in an agate mortar for 20 minutes (Critical for electron percolation).
-
-
Electrode Fabrication:
-
Pack the paste firmly into the cavity of a Teflon-body electrode (3 mm diameter).
-
Polish the surface on smooth weighing paper.
-
-
Measurement:
-
Electrolyte: 0.1 M KNO
or Phosphate Buffer (pH 7.0). -
Setup: Three-electrode cell (Working: Modified CPE, Ref: Ag/AgCl, Aux: Pt wire).
-
Scan: Cycle from -0.8 V to +0.8 V at 50 mV/s.
-
-
Interpretation: Look for symmetric anodic/cathodic peaks. Calculate
(surface coverage) using the peak area ( ) via Faraday’s law: .
Visualizations
Figure 1: Divergent vs. Convergent Coordination Logic
This diagram illustrates why 4-BMPA forms networks while 3-BMPA forms discrete chelates, dictating the electrochemical approach.
Caption: Synthesis pathway showing the divergence between 4-BMPA (Network former) and 3-BMPA (Chelator).
Figure 2: Electrochemical Workflow Decision Tree
Caption: Decision matrix for selecting the correct electrochemical method based on ligand topology.
References
-
Comparison of Pyrazole and Pyridine Ligands
-
BenchChem. (2025). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands. Retrieved from
-
-
Electrochemical Properties of Pyrazole-Copper Complexes
-
Miernicka, M., et al. (2024).[2] Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. National Institutes of Health (NIH). Retrieved from
-
-
Water Oxidation by Pyrazole-based Complexes
-
RSC Advances. (2021). Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine. Royal Society of Chemistry. Retrieved from
-
-
Synthesis of Bis-Pyrazole Mannich Bases
- General Electrochemical Methodologies: Bard, A. J., & Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications. (Standard Text for CV Protocols).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
